Product packaging for Diethyl phosphate(Cat. No.:CAS No. 598-02-7)

Diethyl phosphate

Cat. No.: B048627
CAS No.: 598-02-7
M. Wt: 154.10 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethylphosphate (DEP) is a pivotal organophosphate compound of significant interest in environmental toxicology and analytical chemistry research. It serves as a primary metabolite and biomarker for exposure to a wide range of organophosphate pesticides (e.g., chlorpyrifos, diazinon), enabling researchers to monitor environmental contamination and assess human exposure through advanced analytical techniques like LC-MS/MS and GC-MS. Its mechanism of action in this context is indirect, as it is a hydrolysis product resulting from the metabolic degradation of the parent pesticides, which themselves act as acetylcholinesterase inhibitors. Beyond its role as a biomarker, Diethylphosphate is a valuable synthetic intermediate in organic synthesis, utilized in the preparation of other organophosphate esters and nucleotides. This high-purity reagent is characterized by its consistent quality, making it an essential standard for quantitative analysis, method development, and toxicological studies. Our product is strictly For Research Use Only and is supplied to support scientific discovery in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O4P B048627 Diethyl phosphate CAS No. 598-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt)
Record name Diethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044699
Record name Diethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless clear liquid; [MSDSonline], Solid
Record name Diethyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8346
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diethylphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4
Record name Diethyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC289395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC289195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC8840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl hydrogen phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0QQU4CAB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethylphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis Pathways for Diethyl Phosphoric Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diethyl phosphoric acid (DEPA), a significant intermediate in organic chemistry and a metabolite of various organophosphate compounds. This document details key synthetic routes, presenting quantitative data, experimental protocols, and visual representations of the chemical workflows.

Introduction to Diethyl Phosphoric Acid

Diethyl phosphoric acid, also known as diethyl hydrogen phosphate (DEHP), is an organophosphorus compound with the chemical formula (C₂H₅)₂PO₄H. It is a colorless to pale yellow liquid, soluble in water and many organic solvents. Its utility spans various applications, from being a crucial building block in the synthesis of more complex organophosphorus compounds to its role as a metabolite in the biodegradation of pesticides and nerve agents. Understanding its synthesis is critical for toxicological studies, environmental remediation, and the development of novel pharmaceutical agents.

Core Synthesis Pathways

There are several established methods for the synthesis of diethyl phosphoric acid. The most prominent pathways involve the use of phosphorus pentoxide, phosphoryl chloride, and the hydrolysis of diethyl chlorophosphate. Each method offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

Reaction of Phosphorus Pentoxide with Ethanol

This direct method involves the reaction of phosphorus pentoxide (P₄O₁₀) with ethanol. It is a highly exothermic reaction that typically yields a mixture of monoethyl and diethyl phosphoric acids.

Reaction Scheme: P₄O₁₀ + 6 C₂H₅OH → 2 (C₂H₅)₂PO₄H + 2 C₂H₅H₂PO₄

This pathway is valued for its high atom economy and the direct formation of the desired phosphate esters. However, controlling the exothermicity and the product distribution can be challenging.

Reaction of Phosphoryl Chloride with Ethanol

A common and versatile method for synthesizing phosphate esters involves the use of phosphoryl chloride (POCl₃). This multi-step process typically proceeds through the formation of diethyl chlorophosphate, which is subsequently hydrolyzed to diethyl phosphoric acid.

Reaction Scheme:

  • POCl₃ + 2 C₂H₅OH → (C₂H₅O)₂P(O)Cl + 2 HCl

  • (C₂H₅O)₂P(O)Cl + H₂O → (C₂H₅)₂PO₄H + HCl

This route offers good control over the reaction and can produce high-purity diethyl phosphoric acid. The use of a base, such as triethylamine, is often employed to scavenge the hydrogen chloride byproduct.[1]

Hydrolysis of Diethyl Chlorophosphate

The direct hydrolysis of commercially available or synthesized diethyl chlorophosphate (DECP) is a straightforward method to obtain diethyl phosphoric acid. The reaction is typically carried out in the presence of a controlled amount of water.

Reaction Scheme: (C₂H₅O)₂P(O)Cl + H₂O → (C₂H₅)₂PO₄H + HCl

High concentrations of water favor the formation of diethyl phosphoric acid.[2][3] Careful control of the reaction conditions is necessary to avoid the formation of byproducts such as tetraethyl pyrophosphate.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways for diethyl phosphoric acid and its precursors.

ParameterPhosphorus Pentoxide + EthanolPhosphoryl Chloride + EthanolHydrolysis of Diethyl Chlorophosphate
Typical Yield ~95% (for mixed ethyl phosphates)[5]65-85% (for related dialkyl phosphates)[1]High (product distribution dependent on water concentration)[2]
Purity Mixture of mono- and di-estersHigh, with potential for byproductsHigh, with potential for pyrophosphate formation
Reaction Temperature 0°C to room temperature[5]0-50°C[6]Varies, can be performed at room temperature
Reaction Time ~12 hours[5]2-10 hours[1]Varies depending on conditions
Key Reactants Phosphorus pentoxide, ethanolPhosphoryl chloride, ethanol, (often a base)Diethyl chlorophosphate, water
Primary Byproducts Monoethyl phosphoric acidHydrogen chloride, triethyl phosphateHydrogen chloride, tetraethyl pyrophosphate

Detailed Experimental Protocols

Synthesis of Diethyl Phosphoric Acid from Phosphorus Pentoxide and Ethanol

This protocol is adapted from a procedure for the synthesis of ethyl phosphates.[5]

Materials:

  • Phosphorus pentoxide (P₄O₁₀)

  • Absolute ethanol

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, cool 11.7 mL (0.2 mol) of absolute ethanol to 0°C using an ice bath.

  • While stirring, add 3.55 g (0.025 mol) of phosphorus pentoxide in six small portions to the cold ethanol. The temperature of the reaction mixture will rise to approximately 13-14°C after each addition. Allow the mixture to cool back to 0°C before adding the next portion.

  • After the final addition of phosphorus pentoxide, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture for 12 hours at room temperature.

  • Remove the excess ethanol using a rotary evaporator to obtain a mixture of monoethyl and diethyl phosphoric acid. The reported yield for the mixed phosphate esters is approximately 95%.

Synthesis of Diethyl Phosphoric Acid from Phosphoryl Chloride and Ethanol

This protocol is a general procedure for the synthesis of dialkyl phosphates and can be adapted for diethyl phosphoric acid.[1]

Materials:

  • Phosphoryl chloride (POCl₃)

  • Anhydrous ethanol

  • Triethylamine

  • Anhydrous toluene

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Apparatus for filtration and hydrolysis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of anhydrous ethanol (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add phosphoryl chloride (1 equivalent) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • The resulting filtrate containing diethyl chlorophosphate is then carefully hydrolyzed by the slow addition of water.

  • The diethyl phosphoric acid can then be isolated and purified by standard laboratory techniques.

Synthesis of Diethyl Phosphoric Acid via Hydrolysis of Diethyl Chlorophosphate

This protocol is based on the principle that hydrolysis of diethyl chlorophosphate with a sufficient amount of water yields diethyl phosphoric acid.[2][3]

Materials:

  • Diethyl chlorophosphate (DECP)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, place a measured amount of diethyl chlorophosphate.

  • With stirring, slowly add a molar excess of deionized water to the diethyl chlorophosphate. The reaction can be exothermic, so controlled addition is important.

  • Continue stirring the mixture at room temperature until the reaction is complete, which can be monitored by techniques such as ³¹P NMR spectroscopy.

  • The resulting product is a mixture of diethyl phosphoric acid and hydrochloric acid. The hydrochloric acid can be removed under reduced pressure or by neutralization.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways.

Synthesis_P2O5 P2O5 Phosphorus Pentoxide Reaction Reaction at 0°C to RT P2O5->Reaction Ethanol Ethanol Ethanol->Reaction DEPA_MEPA Mixture of Diethyl and Monoethyl Phosphoric Acid Reaction->DEPA_MEPA caption Synthesis from Phosphorus Pentoxide and Ethanol

Caption: Synthesis from Phosphorus Pentoxide and Ethanol

Synthesis_POCl3 POCl3 Phosphoryl Chloride Reaction1 Reaction with Base POCl3->Reaction1 Ethanol Ethanol Ethanol->Reaction1 DECP Diethyl Chlorophosphate Reaction1->DECP Hydrolysis Hydrolysis DECP->Hydrolysis Water Water Water->Hydrolysis DEPA Diethyl Phosphoric Acid Hydrolysis->DEPA caption Synthesis from Phosphoryl Chloride and Ethanol

Caption: Synthesis from Phosphoryl Chloride and Ethanol

Synthesis_DECP_Hydrolysis DECP Diethyl Chlorophosphate Hydrolysis Direct Hydrolysis DECP->Hydrolysis Water Water Water->Hydrolysis DEPA Diethyl Phosphoric Acid Hydrolysis->DEPA caption Synthesis via Hydrolysis of Diethyl Chlorophosphate

Caption: Synthesis via Hydrolysis of Diethyl Chlorophosphate

References

Diethyl Phosphate: A Key Metabolite of Organophosphorus Pesticides - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl phosphate (DEP), a primary non-specific metabolite of a large class of organophosphorus pesticides (OPPs). Due to its prevalence as a biomarker, understanding its formation, detection, and biological implications is critical for researchers in toxicology, environmental health, and drug development. This document details the metabolic pathways of OPPs leading to DEP, presents quantitative data on DEP levels in various human populations, and provides in-depth experimental protocols for its analysis in biological matrices. Furthermore, it explores the cellular signaling pathways affected by OPPs and the emerging role of DEP in these processes, visualized through detailed diagrams to facilitate understanding.

Introduction

Organophosphorus pesticides (OPPs) are a diverse group of chemicals widely used in agriculture and public health to control pests. Human exposure to OPPs is a significant public health concern due to their potential for acute and chronic toxicity. The primary mechanism of acute toxicity for many OPPs is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function, leading to an accumulation of the neurotransmitter acetylcholine.

Following exposure, OPPs are metabolized in the body, and their metabolites are excreted, primarily in the urine. The dialkyl phosphates (DAPs), including this compound (DEP), are common metabolites for about 75% of all registered OPPs. Consequently, urinary DEP is frequently used as a biomarker for assessing human exposure to this broad class of pesticides. This guide will delve into the core aspects of DEP as a metabolite, from its biochemical origins to its analytical determination and toxicological significance.

Metabolism of Organophosphorus Pesticides to this compound

The biotransformation of diethyl-substituted OPPs to DEP is a complex process involving several key enzymes primarily located in the liver. The specific pathway can vary depending on the chemical structure of the parent OPP, particularly whether it is a phosphate (P=O) or a phosphorothioate (P=S).

Phosphorothioates, which are common in agricultural use, require oxidative desulfuration to their active oxon forms. This metabolic activation is primarily catalyzed by cytochrome P450 (CYP450) enzymes. The resulting oxon is a more potent inhibitor of AChE. Both the parent phosphorothioate and its oxon metabolite can then be hydrolyzed by various esterases, such as paraoxonase-1 (PON1) and carboxylesterases, to yield DEP and a specific organic leaving group.

The metabolic process can be summarized as follows:

  • Phase I Metabolism:

    • Oxidative Desulfuration (for phosphorothioates): Conversion of the P=S bond to a P=O bond, mediated by CYP450 enzymes.

    • Hydrolysis: Cleavage of the ester bonds of the parent OPP or its oxon metabolite by A-esterases (e.g., PON1) and B-esterases (e.g., carboxylesterases), resulting in the formation of DEP.

This metabolic pathway is crucial for the detoxification of OPPs, as DEP itself is a weak inhibitor of AChE compared to the parent compounds or their oxons.

G cluster_0 Metabolic Pathway of Diethyl-OPPs to DEP OPP Diethyl-Organophosphorus Pesticide (P=S or P=O) Oxon Oxon Metabolite (P=O) OPP->Oxon CYP450 (Oxidative Desulfuration, for P=S) DEP This compound (DEP) OPP->DEP Hydrolysis (Direct, for P=O) LG Organic Leaving Group OPP->LG Hydrolysis (Direct, for P=O) Oxon->DEP Hydrolysis (PON1, Carboxylesterases) Oxon->LG Hydrolysis (PON1, Carboxylesterases)

Metabolic activation and detoxification pathway of diethyl-OPPs.

Quantitative Data on Urinary this compound Levels

Urinary DEP concentrations are a valuable tool for assessing exposure to OPPs in various populations. The levels can vary significantly depending on factors such as occupational exposure, dietary habits, and geographical location. The following tables summarize representative quantitative data from the literature.

Table 1: Urinary this compound (DEP) Levels in the General Population

Population (Country)Sample SizeDetection Frequency (%)Geometric Mean (µg/L)95th Percentile (µg/L)Reference
U.S. Adults (NHANES 1999-2000)1949711.0413
German General Population54~98421
Danish Children and Women----
Canadian Adults (CHMS Cycle 1)4446---
Israeli Adults-98--

Table 2: Urinary this compound (DEP) Levels in Occupationally Exposed Populations

Population (Occupation)Sample SizeDetection Frequency (%)Mean/Median Concentration (µg/L)NotesReference
Conventional Farmers (Thailand)21360.1Geometric Mean: 29.63Significantly higher than organic farmers.
Agricultural Sprayers (India)---Associated with lower lung function.

Table 3: Urinary this compound (DEP) Levels in Acute Poisoning Cases

Case DescriptionSample MatrixDEP Concentration (ng/mL)Parent OPPReference
Fatal Suicidal Poisoning (8 cases)UrineDetected in 7 of 8 casesVarious
Quinalphos or Chlorpyrifos PoisoningUrine-Quinalphos, Chlorpyrifos

Note: Direct comparison between studies should be made with caution due to differences in analytical methods, population demographics, and urine dilution correction methods.

Experimental Protocols for DEP Analysis

The accurate quantification of DEP in biological matrices, primarily urine, is essential for exposure assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of DEP requires a derivatization step to increase its volatility. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent.

4.1.1. Sample Preparation and Derivatization

  • Sample Collection and Storage: Collect first-morning void urine samples in polyethylene containers. Store samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples and vortex. Spike a 2.5 mL aliquot of urine with an appropriate internal standard, such as dibutylphosphate (DBP) or isotope-labeled DEP.

  • Dehydration: Freeze-dry the samples overnight to remove water, which can interfere with derivatization.

  • Extraction: Extract the dried residue with a mixture of diethyl ether and acetonitrile.

  • Derivatization: Add pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., triethylamine) to the extract. Heat the mixture (e.g., at 40°C overnight) to form the pentafluorobenzyl ester of DEP.

  • Clean-up: Purify the derivatized extract using solid-phase extraction (SPE) with a silica or multi-layer column to remove matrix interferences.

  • Final Preparation: Evaporate the purified extract to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.

4.1.2. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injection: Splitless mode, 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Ionization Mode: Negative Chemical Ionization (NCI) or Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the DEP-PFB derivative and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers the advantage of analyzing DEP directly without the need for derivatization, leading to simpler and faster sample preparation.

4.2.1. Sample Preparation

  • Sample Collection and Storage: As described for the GC-MS method.

  • Internal Standard Spiking: Thaw and vortex a 200 µL urine sample. Spike with an internal standard.

  • Extraction: Perform a liquid-liquid extraction (LLE) by adding 800 µL of cold ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 rpm for 10 minutes.

  • Final Preparation: Transfer the supernatant, dry it under nitrogen, and reconstitute the residue in 500 µL of the initial mobile phase (e.g., acetonitrile/water mixture).

4.2.2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Shimadzu UFLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B).

  • Flow Rate: 500 µL/min.

  • Injection Volume: 20 µL.

  • Tandem Mass Spectrometer: AB SCIEX QTRAP 5500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DEP and the internal standard.

G cluster_0 Analytical Workflow for Urinary DEP cluster_1 GC-MS Path cluster_2 LC-MS/MS Path Start Urine Sample Collection Spike Spike with Internal Standard Start->Spike Prep Sample Preparation Spike->Prep Dehydrate Dehydration (Lyophilization) Prep->Dehydrate GC-MS LLE Liquid-Liquid Extraction Prep->LLE LC-MS/MS Analysis Instrumental Analysis Data Data Processing & Quantification Analysis->Data Deriv Derivatization (PFBBr) Dehydrate->Deriv Cleanup SPE Cleanup Deriv->Cleanup GCMS GC-MS (NCI/EI) Cleanup->GCMS GCMS->Analysis LCMSMS LC-MS/MS (ESI-) LLE->LCMSMS LCMSMS->Analysis

Workflow for DEP analysis by GC-MS and LC-MS/MS.

Signaling Pathways and Toxicological Implications

While the acute toxicity of many parent OPPs is primarily due to AChE inhibition, the toxicological effects of chronic, low-level exposure and the direct role of metabolites like DEP are areas of active research.

Effects of Parent OPPs on Signaling Pathways

Exposure to OPPs can induce oxidative stress, leading to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK family, including ERK, JNK, and p38-MAPK, is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways by OPPs can contribute to cellular damage in various tissues, including the nervous system.

Direct Effects of this compound (DEP)

Recent studies suggest that DEP may have biological effects independent of the classical AChE inhibition pathway.

  • Endocrine Disruption: In vivo and in silico studies have shown that DEP can interact with proteins involved in thyroid hormone synthesis, transport, and receptor binding. This suggests that DEP may act as a potential thyroid hormone-disrupting chemical.

  • Lack of Significant AChE Inhibition: Studies in rats have shown that at molar doses equivalent to those of parent OPPs that cause endocrine disruption, DEP itself does not significantly inhibit serum AChE activity. This indicates that the observed effects of DEP are likely not mediated through the cholinergic system.

  • Interaction with Other Enzymes: X-ray crystallography has revealed that DEP can bind to the binuclear metal center of bacterial phosphotriesterase (PTE), an enzyme that hydrolyzes organophosphates. While this is a detoxification enzyme, it demonstrates the potential for DEP to interact with the active sites of various metalloenzymes in biological systems.

G cluster_0 Hypothesized Direct Signaling Interactions of DEP DEP This compound (DEP) ThyroidProteins Thyroid Hormone-Related Proteins (Synthesis, Transport, Receptors) DEP->ThyroidProteins Interacts with Metalloenzymes Other Metalloenzymes DEP->Metalloenzymes Binds to EndocrineDisruption Potential Endocrine Disruption (Thyroid System) ThyroidProteins->EndocrineDisruption Leads to AlteredFunction Altered Enzyme Function Metalloenzymes->AlteredFunction May lead to

Potential direct molecular interactions of DEP.

Conclusion

This compound is a critical biomarker for assessing human exposure to a wide range of organophosphorus pesticides. Its formation through metabolic processes, primarily in the liver, represents a key detoxification pathway. The accurate quantification of DEP in urine using advanced analytical techniques like GC-MS and LC-MS/MS is fundamental for both epidemiological studies and clinical toxicology. While the parent OPPs are known to exert their toxicity through mechanisms such as AChE inhibition and MAPK pathway activation, emerging evidence suggests that DEP may have its own distinct toxicological profile, particularly concerning endocrine disruption. Further research into the direct molecular interactions of DEP is crucial for a comprehensive understanding of the health risks associated with OPP exposure and for the development of targeted therapeutic strategies. This guide provides a foundational resource for professionals engaged in this vital area of research.

An In-depth Technical Guide on the Toxicological Effects of Diethyl Phosphate Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphate (OP) pesticides, a class of compounds widely utilized in agriculture.[1][2] Consequently, human exposure to DEP is prevalent, primarily through the consumption of food products containing OP residues.[2] As a biomarker of OP pesticide exposure, understanding the inherent toxicity of DEP is critical for risk assessment and the development of therapeutic interventions. This technical guide provides a comprehensive overview of the toxicological effects of DEP exposure, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Acute and Chronic Toxicity

The toxicity of this compound varies with the route and duration of exposure. Quantitative data from animal studies are summarized below.

Acute Toxicity

Table 1: Acute Toxicity of this compound and Related Compounds

CompoundSpeciesRouteLD50/LC50Reference
Diethyl phosphiteRatOral3900 mg/kg[1]
Diethyl phosphiteRabbitDermal2020 µL/kg[1]
O,O'-Diethyl dithiophosphateRatOral4510 mg/kg[2]
O,O'-Diethyl dithiophosphateRabbitDermal>2000 mg/kg[2]
Diethyl ethylphosphonateRatOral785 - 2330 mg/kg[3]
Diethyl ethylphosphonateRatDermal>2000 mg/kg[3]
This compoundRatOral>2000 mg/kg (ATE)[4]
This compoundRabbitDermal1000 - 2000 mg/kg (ATE)[4]

ATE: Acute Toxicity Estimate

Chronic Toxicity and Systemic Effects

Long-term exposure to DEP has been associated with a range of systemic effects. A 16-week dietary study in rats exposed to diethyl phthalate (a related compound, used here as a proxy for study design illustration) identified the liver and kidneys as primary target organs, with a No-Observed-Adverse-Effect Level (NOAEL) of approximately 750 mg/kg bw/day.[5][6] Effects at higher doses included reduced body weight gain and increased relative organ weights.[6]

Organ-Specific Toxicities

Neurotoxicity

The primary mechanism of neurotoxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a range of neurological effects.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol outlines the spectrophotometric method for determining the in vitro inhibition of AChE by this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis prep_enzyme Prepare AChE solution (e.g., from electric eel) mix Mix AChE, DTNB, and This compound in buffer prep_enzyme->mix prep_substrate Prepare acetylthiocholine iodide (substrate) solution prep_reagent Prepare DTNB (Ellman's reagent) solution prep_reagent->mix prep_dep Prepare serial dilutions of this compound prep_dep->mix preincubate Pre-incubate mixture (e.g., 15 min at 25°C) mix->preincubate add_substrate Initiate reaction by adding substrate preincubate->add_substrate measure Measure absorbance at 412 nm over time using a spectrophotometer add_substrate->measure calculate Calculate rate of reaction measure->calculate determine_ic50 Determine IC50 value (concentration of DEP causing 50% inhibition) calculate->determine_ic50

Figure 1: Workflow for AChE Inhibition Assay.
Endocrine Disruption

Chronic exposure to DEP has been shown to disrupt thyroid hormone homeostasis, leading to symptoms of hyperthyroidism in animal models.[2] This is a significant concern, as thyroid hormones are crucial for normal development and metabolism.

Experimental Protocol: Assessment of Thyroid Hormone Levels in Rats

This protocol details the procedures for evaluating the impact of DEP on thyroid hormone levels in a rat model.

experimental_workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Hormone & Gene Expression Analysis acclimatize Acclimatize male Wistar rats (e.g., 1 week) group Randomly assign to control and DEP treatment groups acclimatize->group dose Administer DEP daily via oral gavage (e.g., 0.08 or 0.13 mg/kg for 20 weeks) group->dose euthanize Euthanize animals at the end of the study period dose->euthanize collect_blood Collect trunk blood euthanize->collect_blood collect_liver Collect liver tissue euthanize->collect_liver serum Separate serum from blood collect_blood->serum rna_extraction Extract total RNA from liver collect_liver->rna_extraction hormone_assay Measure serum T3, T4, and TSH levels (e.g., using ELISA or RIA) serum->hormone_assay gene_expression Analyze expression of thyroid-related genes (e.g., by qRT-PCR) rna_extraction->gene_expression

Figure 2: Workflow for Thyroid Hormone Disruption Study.
Genotoxicity

Genotoxicity studies are essential for assessing the potential of a chemical to cause DNA damage, which can lead to mutations and cancer. Standard assays include the Ames test, chromosomal aberration test, and the in vivo micronucleus test.

Experimental Protocol: In Vitro Chromosomal Aberration Test in CHO Cells

This protocol describes the methodology for evaluating the clastogenic potential of this compound using Chinese Hamster Ovary (CHO) cells.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvest & Slide Preparation cluster_analysis Microscopic Analysis culture Culture CHO cells in appropriate medium treat Treat cells with various concentrations of DEP (+/- S9 metabolic activation) for a defined period (e.g., 3-4 hours) culture->treat colcemid Add Colcemid to arrest cells in metaphase treat->colcemid harvest Harvest cells by trypsinization colcemid->harvest hypotonic Treat with hypotonic KCl solution harvest->hypotonic fix Fix cells with methanol:acetic acid hypotonic->fix prepare_slides Drop cell suspension onto microscope slides and air dry fix->prepare_slides stain Stain slides with Giemsa prepare_slides->stain score Score at least 200 metaphase spreads per concentration for chromosomal aberrations stain->score analyze Statistically analyze the frequency of aberrant cells score->analyze signaling_pathway cluster_mapk MAPK Signaling Cascade DEP This compound Exposure ERK ERK DEP->ERK Activates JNK JNK DEP->JNK Activates p38 p38 DEP->p38 Activates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes Apoptosis Apoptosis JNK->Apoptosis Induces Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis Induces experimental_workflow cluster_sampling Sample Collection & DNA Extraction cluster_sequencing 16S rRNA Gene Sequencing cluster_analysis Bioinformatic Analysis collect_feces Collect fecal samples from control and DEP-treated animals extract_dna Extract microbial DNA from fecal samples collect_feces->extract_dna amplify Amplify the V3-V4 hypervariable region of the 16S rRNA gene via PCR extract_dna->amplify library_prep Prepare sequencing libraries amplify->library_prep sequence Sequence amplicons on a high-throughput platform (e.g., Illumina MiSeq) library_prep->sequence quality_filter Quality filter and trim raw sequencing reads sequence->quality_filter otu_picking Cluster sequences into Operational Taxonomic Units (OTUs) quality_filter->otu_picking assign_taxonomy Assign taxonomy to each OTU otu_picking->assign_taxonomy analyze_diversity Analyze alpha and beta diversity assign_taxonomy->analyze_diversity statistical_analysis Perform statistical analysis to identify differentially abundant taxa analyze_diversity->statistical_analysis

References

Mechanism of Action of Diethyl Phosphate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diethyl phosphate (DEP) is a primary dialkyl phosphate metabolite of numerous organophosphorus (OP) pesticides and is frequently used as a biomarker for OP exposure.[1][2] While the parent organophosphorus compounds are well-characterized for their potent inhibition of acetylcholinesterase (AChE), emerging evidence indicates that DEP itself exerts distinct biological effects through mechanisms independent of significant AChE inhibition.[3] This guide provides an in-depth examination of the molecular mechanisms of action of this compound, differentiating its direct biological activities from the classical toxicity pathways of its parent compounds. We will explore its role as an endocrine disruptor, a modulator of gut microbiota and inflammatory responses, and its potential involvement in cellular stress pathways. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to offer a comprehensive resource for the scientific community.

Part 1: The Canonical Mechanism of Parent Organophosphorus Compounds

To understand the unique actions of this compound, it is essential first to consider the well-established mechanism of its parent OP compounds. The primary target for the majority of OP pesticides is the enzyme acetylcholinesterase (AChE).[4]

1.1. Irreversible Inhibition of Acetylcholinesterase (AChE)

The toxicity of OP compounds stems from their ability to irreversibly inhibit AChE, an enzyme critical for hydrolyzing the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[4][5] The mechanism involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme.[6][7] This covalent modification is highly stable, effectively rendering the enzyme non-functional.[5]

The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.[7][8] This sustained cholinergic activity can lead to a "cholinergic crisis," characterized by a range of symptoms from excessive salivation and muscle fasciculations to respiratory failure and death.[4][5][9]

cluster_0 Cholinergic Synapse cluster_1 Effect of Parent Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active) ACh->AChE Hydrolysis Receptor Postsynaptic ACh Receptors (Muscarinic & Nicotinic) ACh->Receptor Binding ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Accumulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Normal Signal Termination Receptor->Signal OP Parent Organophosphate (OP) OP->AChE Irreversible Phosphorylation AChE_Inhibited Phosphorylated AChE (Inactive) ACh_Accumulation->Receptor Excess Binding Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Crisis Cholinergic Crisis Overstimulation->Crisis

Caption: Canonical mechanism of parent organophosphates via AChE inhibition.

Part 2: Direct Biological Mechanisms of this compound (DEP)

Contrary to its parent compounds, direct exposure to DEP does not appear to cause significant AChE inhibition.[3] Instead, research points towards distinct mechanisms primarily involving endocrine disruption, gut microbiome modulation, and cellular stress signaling.

2.1. Endocrine Disruption: Interference with Thyroid Hormone Homeostasis

Studies have identified DEP as a potential thyroid hormone-disrupting chemical.[1] Its mechanism is not targeted at a single point but involves interactions with multiple proteins essential for thyroid hormone regulation.

  • Molecular Interactions: In silico molecular docking and dynamics studies have shown that DEP can strongly interact with key proteins involved in the thyroid hormone pathway.[1][10] These include proteins responsible for:

    • Hormone Biosynthesis: Enzymes involved in the production of thyroid hormones.

    • Blood Transport: Carrier proteins like transthyretin that transport thyroid hormones in the bloodstream.

    • Receptor Binding: Nuclear thyroid hormone receptors that mediate genomic effects.

    • Metabolism: Enzymes that metabolize and clear thyroid hormones.

  • Physiological Consequences: By interfering with these processes, DEP can disrupt the production and signal regulation of thyroid hormones.[1][11] In vivo studies in adult male rats subjected to chronic DEP exposure showed significant thyroid-related hormone disorders, leading to symptoms consistent with hyperthyroidism and abnormal expression of thyroid-related genes in the liver.[1]

cluster_thyroid Thyroid Hormone Pathway DEP This compound (DEP) Biosynthesis Hormone Biosynthesis (Thyroid Gland) DEP->Biosynthesis Interferes Transport Blood Transport (e.g., Transthyretin) DEP->Transport Interferes Receptor Receptor Binding (Target Cells) DEP->Receptor Interferes Metabolism Hormone Metabolism (Liver) DEP->Metabolism Interferes Biosynthesis->Transport Outcome Disrupted Thyroid Hormone Homeostasis Biosynthesis->Outcome Transport->Receptor Transport->Outcome Receptor->Metabolism Receptor->Outcome Metabolism->Outcome

Caption: DEP interference points within the thyroid hormone regulation pathway.

2.2. Modulation of Gut Microbiota and Inflammatory Signaling

DEP exposure has been shown to significantly alter the gut environment, leading to downstream effects on host metabolism and inflammation.[3]

  • Alteration of Gut Microbiota: In a 20-week study on adult male rats, DEP administration led to the enrichment of specific bacterial genera.[3][12] This included opportunistic pathogens like Paraprevotella and Helicobacter, as well as butyrate-producing genera such as Alloprevotella and Intestinimonas.[3][13]

  • Downstream Physiological Effects: These changes in the microbiome were correlated with several systemic effects:

    • Inflammatory Response: A significant decrease in the serum level of the pro-inflammatory cytokine interleukin-6 (IL-6).[13][14]

    • Hormonal Changes: An increase in the gut hormones peptide tyrosine-tyrosine (PYY) and ghrelin.[3] The enrichment of butyrate-producing bacteria was also linked to an increase in serum estradiol.[12]

    • Lipid Metabolism: The elevated estradiol was associated with a decrease in total triglycerides (TGs) and low-density lipoprotein cholesterol (LDL-C).[3][12]

These findings suggest that the gut is a primary system affected by DEP, and its effects are not necessarily representative of its parent compounds.[3]

cluster_gut Gut Environment cluster_effects Systemic Effects DEP This compound (DEP) Exposure Microbiota Alteration of Gut Microbiota (Enrichment of specific genera) DEP->Microbiota Butyrate ↑ Butyrate-Producing Genera Microbiota->Butyrate Pathogens ↑ Opportunistic Pathogens Microbiota->Pathogens Hormones ↑ Gut Hormones (PYY, Ghrelin) ↑ Estradiol Butyrate->Hormones Leads to IL6 ↓ Interleukin-6 (IL-6) Pathogens->IL6 Leads to Lipids ↓ Triglycerides (TG) ↓ LDL-Cholesterol Hormones->Lipids Influences

Caption: Workflow of DEP's effect on gut microbiota and subsequent systemic changes.

2.3. Induction of Oxidative Stress and MAPK Signaling

While research directly on DEP is limited in this area, the broader class of organophosphorus compounds is known to induce oxidative stress, which in turn activates mitogen-activated protein kinase (MAPK) signaling pathways.[15][16] It is plausible that DEP contributes to or acts through this mechanism.

  • Oxidative Stress: OP exposure can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing oxidative damage to lipids and proteins.[16]

  • MAPK Activation: This oxidative stress acts as a signal that activates key intracellular signaling cascades, including the three main MAPK subfamilies:

    • p38-MAPK and JNK: Generally associated with stimulating apoptosis and inflammatory responses.[15]

    • ERK: Typically plays a role in cell survival and proliferation.[15]

  • Cellular Outcome: The balance between these pro-apoptotic (JNK, p38) and pro-survival (ERK) signals can determine the ultimate fate of the cell, potentially leading to neurotoxicity or other forms of tissue damage.[15][17]

cluster_mapk MAPK Signaling Cascade cluster_outcome Cellular Outcomes DEP This compound (DEP) & OP Compounds ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) DEP->ROS p38 p38-MAPK ROS->p38 Activates JNK JNK ROS->JNK Activates ERK ERK ROS->ERK Activates Apoptosis Apoptosis & Inflammation p38->Apoptosis JNK->Apoptosis Survival Cell Survival & Differentiation ERK->Survival

Caption: Proposed activation of MAPK signaling pathways by DEP-induced oxidative stress.

Part 3: Quantitative Data Summary

The following table summarizes key quantitative findings from an in vivo study where adult male rats were exposed to DEP for 20 weeks.[3][12]

Parameter MeasuredControl GroupLow Dose DEP (0.08 mg/kg)High Dose DEP (0.13 mg/kg)Result
Body Weight No significant changeNo significant changeSignificant decrease vs. ControlLower body weight at high dose
Serum IL-6 BaselineSignificant decrease Significant decrease Pro-inflammatory cytokine reduction
Serum PYY BaselineNo significant changeSignificant increase Alteration of gut satiety hormone
Serum Ghrelin BaselineNo significant changeSignificant increase Alteration of gut hunger hormone
Serum Estradiol BaselineNo significant changeSignificant increase Endocrine disruption effect
Serum Triglycerides (TG) BaselineNo significant changeSignificant decrease Altered lipid metabolism
Serum LDL-C BaselineNo significant changeSignificant decrease Altered lipid metabolism

Part 4: Experimental Protocols

4.1. Protocol: Acetylcholinesterase (AChE) Activity Assay (Colorimetric)

This protocol is based on the Ellman method for measuring AChE activity.[18]

  • Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured colorimetrically at ~410 nm. The rate of color formation is proportional to the AChE activity.

  • Materials:

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 410 nm

    • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

    • Sample (e.g., tissue homogenate, cell lysate, plasma)

    • DTNB solution

    • Acetylthiocholine (substrate) solution

    • AChE standard (for standard curve)

  • Procedure:

    • Sample Preparation: Homogenize tissue or lyse cells in cold Assay Buffer.[19] Centrifuge to remove debris and collect the supernatant. Dilute plasma samples as required (e.g., 1:50) in Assay Buffer.[20]

    • Standard Curve: Prepare serial dilutions of the AChE standard (e.g., from 0 to 1000 mU/mL) in Assay Buffer.[21]

    • Reaction Setup:

      • Add 50 µL of standards or prepared samples to each well of the 96-well plate in duplicate.[20]

      • Prepare a Reaction Mix containing Assay Buffer, DTNB, and acetylthiocholine.[21]

      • Add 50 µL of the Reaction Mix to each well to start the reaction.

    • Incubation and Measurement:

      • Incubate the plate at room temperature for 10-30 minutes, protected from light.[21]

      • Measure the absorbance at 410 nm using a microplate reader. The measurement can be taken at a single endpoint or kinetically over the incubation period.

    • Calculation: Subtract the absorbance of the blank (buffer only) from all readings. Calculate the AChE activity in the samples by comparing their absorbance values to the standard curve.[20]

4.2. Protocol: Analysis of Serum Hormones and Lipids

This protocol outlines the methods used to quantify hormones and lipids in serum, as described in studies investigating DEP's effects.[3]

  • Principle: Specific immunoassays are used for hormone quantification, while enzymatic colorimetric assays are used for lipid analysis.

  • Materials:

    • Serum samples collected from blood via centrifugation.

    • Radioimmunoassay (RIA) or ELISA kits for specific hormones (e.g., Estradiol, PYY, Ghrelin, LH, FSH).

    • Enzymatic assay kits for lipids (e.g., Total Triglycerides, LDL-C).

    • Gamma counter (for RIA) or microplate reader (for ELISA/lipid assays).

  • Procedure for Hormones (RIA Example):

    • Follow the specific instructions provided with the commercial RIA kit for the hormone of interest (e.g., estradiol).

    • Typically, this involves incubating a known volume of serum sample (e.g., 50 µL) with a specific antibody and a radiolabeled version of the hormone.[3]

    • The antibody-bound hormone is then separated from the unbound hormone.

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The concentration of the hormone in the sample is determined by comparing its reading to a standard curve generated with known concentrations of the hormone.

  • Procedure for Lipids (Enzymatic Assay Example):

    • Follow the instructions provided with the commercial enzymatic kit for the lipid of interest (e.g., Triglycerides).

    • Add a small volume of serum to the reaction reagent in a 96-well plate.

    • Incubate for the specified time at the recommended temperature (e.g., 10 minutes at 37°C).

    • The enzymatic reactions produce a colored product.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the lipid concentration based on a standard provided with the kit.

References

Physical and chemical properties of diethyl hydrogen phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl hydrogen phosphate (DEHP), also known as diethyl phosphoric acid, is an organophosphorus compound with the chemical formula (C₂H₅O)₂PO(OH). It is a colorless to pale yellow liquid that holds significance in various scientific and industrial fields.[1] In the realm of drug development and toxicology, DEHP is primarily recognized as a metabolite of several organophosphate pesticides and nerve agents, making it a crucial biomarker for exposure.[1][2] Its chemical structure, featuring a phosphate core with two ethyl ester groups and one acidic proton, imparts it with distinct physical and chemical properties that are leveraged in organic synthesis and material science. This guide provides a comprehensive overview of the physical and chemical properties of diethyl hydrogen phosphate, detailed experimental protocols, and logical workflows for its synthesis and analysis.

Physical and Chemical Properties

The physical and chemical characteristics of diethyl hydrogen phosphate are summarized below. These properties are fundamental to its handling, application, and analysis.

Physical Properties

Diethyl hydrogen phosphate is a combustible liquid that is soluble in water and common organic solvents.[1][3] It is described as a colorless, clear liquid.[2]

PropertyValueReferences
Molecular Formula C₄H₁₁O₄P[3][4]
Molecular Weight 154.10 g/mol [2][3]
Appearance Colorless to yellow clear liquid
Melting Point 6 °C[5][6]
Boiling Point 80 °C at 0.7 mmHg; 203 °C[1][5]
Density 1.19 g/cm³ (at 20/20 °C); 1.29 g/mL[5]
Flash Point 75 °C; 91 °C[5]
Solubility Soluble in water and common organic solvents[1][3]
pKa 1.42 ± 0.50 (Predicted)[6][7]
Refractive Index 1.4170[5][6]
Chemical Properties and Reactivity

The chemical behavior of diethyl hydrogen phosphate is dictated by its phosphate functional group. Key reactions include:

  • Esterification: It can react with alcohols to form triethyl phosphate.[3]

  • Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and ethanol.[3] The hydrolysis of phosphonates is a well-established method, often carried out in acidic or alkaline conditions.[8]

  • Transesterification: This reaction involves the exchange of the ethyl groups with other alkoxy groups when treated with different alcohols.[3][9]

  • Salt Formation: As an acid, it reacts with bases to form diethyl phosphate salts.

  • Reactions with Amines: Diethyl phosphite, a related compound, reacts with amines to displace the ethoxide group.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of diethyl hydrogen phosphate.

Synthesis of Diethyl Hydrogen Phosphate

A common method for the synthesis of diethyl hydrogen phosphate involves the reaction of phosphorus trichloride with ethanol.[3]

Protocol: Synthesis from Phosphorus Trichloride and Ethanol

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place a solution of absolute ethanol and a base (e.g., diethylaniline) in a dry, non-polar solvent like petroleum ether.[10]

  • Reagent Addition: Cool the flask in a water bath. A solution of phosphorus trichloride in the same solvent is added dropwise with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.[10]

  • Reaction: After the addition is complete, the mixture is heated under gentle reflux for approximately one hour with continuous stirring. This results in the formation of a precipitate (diethylaniline hydrochloride).[10]

  • Work-up: Cool the reaction mixture and filter to remove the precipitate. The filter cake is washed with the solvent.[10]

  • Purification: The filtrate and washings are combined and concentrated by distillation. The residue is then distilled under reduced pressure to yield diethyl hydrogen phosphite.[10] Note: This procedure yields diethyl phosphite, which exists in tautomeric equilibrium with diethyl hydrogen phosphate, with the phosphonate form being predominant.[9]

Purification of Diethyl Hydrogen Phosphate

Purification can be challenging due to the similar physical properties of related phosphorus compounds.[3]

  • Distillation: Traditional distillation can achieve purities of around 85%.[3]

  • Crystallization: This technique can improve purity to 92% but requires careful control of temperature and solvent systems.[3]

  • Membrane Separation: Modern techniques like membrane separation can achieve purities of 88% with a 90% recovery rate.[3]

Analysis of Diethyl Hydrogen Phosphate

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of diethyl hydrogen phosphate.[11]

  • Column: Newcrom R1 HPLC column.[11]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[11]

  • Application: This method is scalable and can be used for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[11]

Gas Chromatography (GC)

For GC analysis, derivatization is typically required due to the low volatility of diethyl hydrogen phosphate.

  • Derivatization: Alkylation to form more volatile esters, such as pentafluorobenzyl esters, is a common strategy. This can be achieved using a phase-transfer reaction.[12]

  • Detector: A flame photometric detector (FPD) is suitable for the analysis of phosphorus-containing compounds.[12]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants Phosphorus Trichloride + Ethanol + Base (e.g., Diethylaniline) ReactionVessel Reaction in Petroleum Ether Reactants->ReactionVessel Reflux Gentle Reflux (approx. 1 hour) ReactionVessel->Reflux Filtration Filtration to remove precipitate Reflux->Filtration Concentration Concentration of Filtrate Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Product Diethyl Hydrogen Phosphate Distillation->Product HPLC_Analysis_Workflow Sample Sample containing Diethyl Hydrogen Phosphate Preparation Sample Preparation (Dilution/Filtration) Sample->Preparation Injection Injection into HPLC System Preparation->Injection Column Reverse-Phase Column (e.g., Newcrom R1) Injection->Column Separation Elution with Mobile Phase (MeCN/Water/Acid) Column->Separation Detection Detection (e.g., UV, MS) Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

References

Diethyl Phosphate: A Comprehensive Technical Guide to its Role in Soil and Water Contamination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphate (DEP) is a ubiquitous dialkyl phosphate (DAP) and a primary metabolite of numerous organophosphate (OP) pesticides and industrial chemicals. Its presence in soil and water is a significant environmental concern due to its persistence, mobility, and potential for adverse health effects, including endocrine disruption. This technical guide provides an in-depth analysis of DEP's role as a contaminant, detailing its sources, environmental fate, and toxicological implications. This document summarizes quantitative data on DEP contamination, outlines detailed experimental protocols for its detection, and visualizes key biological and degradation pathways to support further research and the development of effective remediation strategies.

Introduction

Organophosphate compounds are extensively used worldwide as pesticides in agriculture and as flame retardants and plasticizers in various industrial applications.[1] The widespread use of these compounds has led to their inevitable release into the environment, where they undergo degradation to form more stable and water-soluble metabolites, including this compound (DEP).[2] As a common breakdown product, DEP serves as a key biomarker for human exposure to a range of parent organophosphate compounds.[3] Its detection in soil and water resources raises significant concerns about its potential impact on ecosystem health and human physiology.[4][5]

This guide aims to provide a comprehensive technical overview of DEP's environmental and toxicological profile for researchers, scientists, and professionals involved in drug development and environmental health.

Sources and Chemical Properties of this compound

DEP is primarily introduced into the environment through the degradation of parent organophosphate compounds.[1] Prominent precursors include pesticides such as chlorpyrifos, diazinon, and parathion.[1]

Chemical Properties:

PropertyValueReference
Chemical Formula C4H11O4P[6]
Molar Mass 154.10 g/mol [6]
Appearance Colorless to light yellow liquid[6]
Water Solubility High[7]
Vapor Pressure 0.007 hPa at 20 °C (estimated)[8]
Log Kow (Octanol-Water Partition Coefficient) -0.63 (estimated)[8]

The high water solubility and low octanol-water partition coefficient of DEP indicate its high mobility in aqueous environments and a low potential for bioaccumulation in fatty tissues.[7]

This compound in Soil and Water: A Quantitative Overview

The concentration of DEP in soil and water is highly variable and depends on the intensity of organophosphate use in the surrounding areas. While specific data for this compound is often aggregated with other dialkyl phosphates in monitoring studies, available information indicates its widespread presence.

Table 1: Reported Concentrations of this compound and Related Compounds in Environmental Samples

MatrixCompoundConcentration RangeLocation/Study DetailsReference
SoilDiethyl phthalate (DEP)0.01 - 25.12 mg/kgAgricultural and urban soils in Serbia[9]
GroundwaterDiethyl phthalate (DEP)0.26 µg/LFollowing secondary effluent infiltration[7]
Surface WaterDiethyl phthalate (DEP)0.5 - 11.0 µg/LNationwide Urban Runoff Program (1982)[7]
Industrial EffluentDiethyl phthalate (DEP)Median < 10 µg/LSTORET database[7]

Note: Data for diethyl phthalate is included as a proxy due to the limited availability of specific quantitative data for this compound in soil and water matrices in the initial search results. Further targeted monitoring studies for this compound are warranted.

Experimental Protocols for this compound Analysis

Accurate quantification of DEP in environmental matrices is crucial for risk assessment. The following sections detail established methodologies for its analysis in soil and water.

Analysis of this compound in Soil

4.1.1. Sample Preparation and Extraction

  • Sample Collection and Pre-treatment: Collect soil samples from the area of interest. Air-dry the samples and sieve them through a 2-mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil into a centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.[10]

    • Vortex the mixture for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the soil pellet twice more.

    • Combine the supernatants from all three extractions.

4.1.2. Derivatization for GC-MS Analysis

Since DEP is a polar and non-volatile compound, derivatization is necessary for gas chromatography analysis. Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent.

  • Solvent Exchange: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of acetonitrile.

  • Derivatization Reaction:

    • Add 50 µL of a 10% (v/v) solution of PFBBr in acetone and 10 µL of triethylamine (as a catalyst).

    • Seal the vial and heat at 75°C for 1 hour.

    • After cooling, evaporate the solvent to dryness.

    • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.[11]

4.1.3. GC-MS/MS Analysis

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Mass Spectrometer (MS): Agilent 7000D Triple Quadrupole or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL in splitless mode.

  • Oven Program: Start at 60°C (hold for 1 min), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min (hold for 5 min).

  • MS Parameters: Electron ionization (EI) at 70 eV. Monitor characteristic ions for the PFB derivative of DEP.

Analysis of this compound in Water

4.2.1. Sample Preparation and Solid Phase Extraction (SPE)

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify to pH < 2 with sulfuric acid and store at 4°C.

  • Solid Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a 6 mL, 500 mg polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut PPL) by passing 5 mL of methanol followed by 5 mL of deionized water.[12]

    • Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Drying: Dry the cartridge under a vacuum for 10-20 minutes.

    • Elution: Elute the retained analytes with two 5 mL aliquots of acetonitrile.[12]

4.2.2. LC-MS/MS Analysis

Direct analysis of the eluate from SPE is possible using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Liquid Chromatograph (LC): Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer (MS): Agilent 6470 Triple Quadrupole or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5 µL.

  • MS Parameters: Electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the protonated DEP molecule to a characteristic product ion.[13]

Toxicological Profile: Endocrine Disruption

DEP is recognized as an endocrine-disrupting chemical (EDC), with the thyroid hormone system being a primary target.[2] Chronic exposure to DEP can interfere with thyroid hormone synthesis, transport, and receptor binding.[2][3]

Signaling Pathway of Thyroid Hormone Synthesis and Disruption by this compound

The synthesis of thyroid hormones is a complex process occurring in the thyroid gland. DEP can interfere with several key steps in this pathway.

Thyroid_Hormone_Synthesis_Disruption cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I-) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I-) Iodine Iodine (I2) Iodide_cell->Iodine Oxidation NIS->Iodide_cell Thyroglobulin_lumen Iodinated Thyroglobulin Iodine->Thyroglobulin_lumen Iodination TPO Thyroid Peroxidase (TPO) TPO->Iodine Catalyzes T3_T4 T3 & T4 (on Thyroglobulin) TPO->T3_T4 Catalyzes TPO->Thyroglobulin_lumen Catalyzes Thyroglobulin_ER Thyroglobulin (Tg) (from ER/Golgi) Thyroglobulin_ER->Thyroglobulin_lumen Exocytosis MIT_DIT MIT & DIT (on Thyroglobulin) MIT_DIT->T3_T4 Coupling Lysosome Lysosome T3_T4_released T3 & T4 (released) Lysosome->T3_T4_released Proteolysis T3_T4_released->Iodide_blood Secretion into Blood Iodine_lumen Iodine (I2) Thyroglobulin_lumen->Lysosome Endocytosis DEP This compound (DEP) DEP->TPO Inhibition Deiodinases Deiodinases (Peripheral Tissues) DEP->Deiodinases Inhibition T3_blood T3 (in blood) Deiodinases->T3_blood Conversion T4_blood T4 (in blood) T4_blood->Deiodinases

Caption: Thyroid hormone synthesis and disruption by DEP.

DEP has been shown to interact with and potentially inhibit key enzymes in thyroid hormone synthesis, such as thyroid peroxidase (TPO).[2][14][15] TPO is essential for the oxidation of iodide and its incorporation into thyroglobulin, a critical step in forming thyroid hormones.[16][17] Furthermore, DEP may inhibit the activity of deiodinase enzymes, which are responsible for the peripheral conversion of the prohormone thyroxine (T4) to the more active triiodothyronine (T3).[2]

Environmental Fate and Degradation

The fate of DEP in the environment is governed by its physicochemical properties and susceptibility to microbial degradation.

Sorption and Leaching in Soil

Due to its high water solubility, DEP has a low affinity for soil organic matter and is prone to leaching into groundwater.[7][18] The extent of sorption is influenced by soil type, organic matter content, and pH.

Microbial Degradation

Microbial hydrolysis is the primary mechanism for the degradation of DEP in soil and water.[8][19] Various soil microorganisms possess enzymes, such as phosphotriesterases, that can cleave the ester bonds of organophosphates and their metabolites.[20][21]

DEP_Degradation cluster_microbe Microbial Cell DEP This compound (DEP) MEP Monoethyl Phosphate (MEP) DEP->MEP Hydrolysis Ethanol Ethanol DEP->Ethanol Phosphate Inorganic Phosphate (PO4^3-) MEP->Phosphate Hydrolysis MEP->Ethanol PTE Phosphotriesterase (or similar hydrolase) PTE->DEP Catalyzes PTE->MEP Catalyzes

Caption: Microbial degradation pathway of this compound.

The degradation of DEP proceeds through a stepwise hydrolysis, first to monoethyl phosphate (MEP) and then to inorganic phosphate and ethanol.[8][19] The rate of degradation is dependent on environmental conditions such as temperature, pH, and the composition of the microbial community.

Conclusion

This compound is a significant environmental contaminant originating from the widespread use of organophosphate compounds. Its high mobility in soil and water, coupled with its potential to disrupt the endocrine system, necessitates continued research and monitoring. The experimental protocols and pathway diagrams presented in this guide provide a foundational resource for scientists and researchers to further investigate the environmental impact of DEP and to develop effective strategies for its remediation and for the assessment of its toxicological risks. Further studies are needed to obtain more specific quantitative data on DEP concentrations in various environmental compartments and to fully elucidate the molecular mechanisms of its toxicity and degradation.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Diethyl Phosphate in Urine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, in human urine. The protocols are intended for researchers, scientists, and professionals in the field of drug development and environmental health monitoring.

Introduction

This compound (DEP) is a metabolite of several widely used organophosphate pesticides. Its detection in urine is a reliable indicator of human exposure to these compounds. Accurate and sensitive analytical methods are crucial for assessing exposure levels and understanding potential health risks. The following sections detail two primary analytical techniques for DEP quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Both GC-MS and LC-MS/MS are powerful techniques for the determination of DEP in urine. GC-MS methods typically require a derivatization step to increase the volatility and thermal stability of the analyte. In contrast, LC-MS/MS can often analyze DEP directly, simplifying sample preparation.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of DEP and other dialkyl phosphates (DAPs) in urine.

MethodAnalyte(s)Sample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSDEP & other DAPsLiquid-Liquid Extraction, Derivatization (PFBBr)1 µg/LNot ReportedNot Reported[1][2][3]
GC-FPDDEP & other DAPsAzeotropic distillation, Derivatization (PFBBr), SPE2-3 µg/LNot Reported85.8-101.0[4][5]
GC-MSDETP, DEDTPMolecularly Imprinted Solid Phase Extraction (MISPE), Derivatization (PFBBr)Not Reported10 µg/LNot Reported[6][7]
UFLC-MS/MSDEP & other DAPsLiquid-Liquid Extraction0.0201 ng/mL0.0609 ng/mL93-102[8][9][10][11]
LC-MS/MSDEP & other DAPsLiquid-Liquid ExtractionNot Reported2 µg/LNot Reported[12]
LC-MS/MSDEP, DETP, DEDTPDirect Injection1 µg/LNot Reported78-119[13]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a widely cited method involving liquid-liquid extraction followed by derivatization.[1][2]

1. Materials and Reagents

  • This compound (DEP) standard

  • Dibutyl phosphate (DBP) internal standard

  • Methanol, HPLC grade

  • Diethyl ether, analytical grade

  • Acetonitrile, analytical grade

  • Hydrochloric acid (6 mol/L)

  • Sodium chloride

  • Potassium carbonate

  • Pentafluorobenzyl bromide (PFBBr)

  • Urine collection containers

  • Screw-top vials

  • Centrifuge

  • Laboratory shaker

  • Nitrogen evaporator

  • GC-MS system

2. Sample Preparation

  • Thaw frozen urine samples and mix thoroughly.

  • Pipette 5 mL of urine into a screw-top vial containing 4 g of sodium chloride.

  • Spike the sample with 100 µL of the internal standard solution (10 mg/L DBP).

  • Add 5 mL of a diethyl ether/acetonitrile mixture (1:1, v/v).

  • Acidify the sample by adding 1 mL of hydrochloric acid (6 mol/L).

  • Shake the vial for 5 minutes in a laboratory shaker.

  • Centrifuge for 5 minutes at 1500 x g.

  • Transfer the organic phase to a new screw-top vial containing 10 mg of potassium carbonate.

3. Derivatization

  • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to the extracted sample.

  • Incubate the mixture at 40°C overnight.[1][2]

4. Final Extraction

  • Perform a second liquid-liquid extraction.

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

5. GC-MS Analysis

  • Injector: Splitless mode

  • Column: Capillary column suitable for pesticide analysis

  • Carrier Gas: Helium

  • Oven Program: A temperature gradient optimized for the separation of the derivatized analytes.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol 2: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This protocol utilizes a rapid liquid-liquid extraction method without the need for derivatization.[8][9][10]

1. Materials and Reagents

  • This compound (DEP) standard

  • Internal standard solution

  • Ethyl acetate, HPLC grade

  • Acetonitrile, HPLC grade

  • Urine collection containers

  • Eppendorf tubes (2 mL)

  • Centrifuge

  • Nitrogen evaporator

  • UFLC-MS/MS system

2. Sample Preparation

  • Add 200 µL of urine sample to a 2 mL Eppendorf tube.

  • Add 100 µL of the standard or internal standard solution.

  • Add 800 µL of cold ethyl acetate.

  • Shake the mixture for 1 minute.

  • Place the tube on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the residue with 500 µL of acetonitrile.

  • Transfer the final solution to a vial for UFLC-MS/MS analysis.

3. UFLC-MS/MS Analysis

  • Column: A C18 reversed-phase column (e.g., Inertsil ODS3) is commonly used.[12]

  • Mobile Phase: A gradient of water and acetonitrile, both with a small amount of a suitable modifier to improve peak shape and ionization.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions per compound for quantification and confirmation.[12]

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample 5 mL Urine Sample add_nacl_is Add 4g NaCl & Internal Standard urine_sample->add_nacl_is add_solvent Add 5 mL Diethyl Ether/Acetonitrile add_nacl_is->add_solvent acidify Acidify with 1 mL HCl add_solvent->acidify shake Shake 5 min acidify->shake centrifuge1 Centrifuge 1500g, 5 min shake->centrifuge1 transfer_organic Transfer Organic Phase centrifuge1->transfer_organic add_pfbbr Add PFBBr transfer_organic->add_pfbbr incubate Incubate 40°C Overnight add_pfbbr->incubate final_extraction Final Liquid-Liquid Extraction incubate->final_extraction dry_down Evaporate to Dryness final_extraction->dry_down reconstitute Reconstitute dry_down->reconstitute gcms_analysis GC-MS Analysis (SIM) reconstitute->gcms_analysis

Caption: GC-MS workflow for DEP analysis in urine.

experimental_workflow_lcmsms cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis urine_sample_lc 200 µL Urine Sample add_std Add 100 µL Standard urine_sample_lc->add_std add_solvent_lc Add 800 µL Cold Ethyl Acetate add_std->add_solvent_lc shake_lc Shake 1 min add_solvent_lc->shake_lc ice_bath Incubate on Ice 10 min shake_lc->ice_bath centrifuge_lc Centrifuge 10,000 rpm, 10 min ice_bath->centrifuge_lc transfer_supernatant Transfer Supernatant centrifuge_lc->transfer_supernatant dry_down_lc Evaporate to Dryness transfer_supernatant->dry_down_lc reconstitute_lc Reconstitute in 500 µL Acetonitrile dry_down_lc->reconstitute_lc lcmsms_analysis UFLC-MS/MS Analysis (MRM) reconstitute_lc->lcmsms_analysis

Caption: UFLC-MS/MS workflow for DEP analysis in urine.

logical_relationship cluster_exposure Exposure cluster_metabolism Metabolism cluster_excretion Excretion & Detection op_pesticides Organophosphate Pesticides human_body Human Body op_pesticides->human_body Ingestion, Inhalation, Dermal Contact dep This compound (DEP) Metabolite human_body->dep Metabolic Transformation urine Urine analytical_methods Analytical Methods (GC-MS, LC-MS/MS) urine->analytical_methods Sample Collection dep->urine Excretion detection Detection of DEP analytical_methods->detection

Caption: Exposure to detection pathway for DEP.

References

Application Note: Quantification of Diethyl Phosphate in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl phosphate (DEP) is a primary metabolite of several organophosphate pesticides and industrial chemicals. Its quantification in biological matrices such as urine and hair is a key biomarker for assessing human exposure to these compounds. This application note describes a sensitive and robust method for the quantification of DEP using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals.

Principle

This method utilizes liquid chromatography to separate DEP from endogenous matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection allows for accurate quantification of DEP at low concentrations. A deuterated internal standard (DEP-d10) is employed to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (DEP) and this compound-d10 (DEP-d10)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Acids: Acetic acid (glacial), Formic acid

  • Ammonium Hydroxide

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)

Sample Preparation

A critical step for accurate quantification is the efficient extraction of DEP from the biological matrix. Below are protocols for urine and hair samples.

2.1. Urine Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.

  • To 1 mL of supernatant, add the internal standard (DEP-d10) to a final concentration of 10 ng/mL.

  • Acidify the sample by adding 50 µL of acetic acid.

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction step one more time and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2.2. Hair Sample Preparation (Alkaline Extraction)

  • Wash hair samples with dichloromethane to remove external contaminants, then dry.

  • Weigh 10-20 mg of hair into a screw-cap tube.

  • Add the internal standard (DEP-d10).

  • Add 1 mL of methanol containing 2% ammonium hydroxide.[1]

  • Incubate in an ultrasonic water bath at 50°C for 2 hours.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

  • LC System: A high-performance or ultra-fast liquid chromatography (HPLC/UFLC) system.

  • Column: A C18 reversed-phase column (e.g., Inertsil ODS3) is commonly used.[2]

  • Mobile Phase A: 0.1% acetic acid in water.[1]

  • Mobile Phase B: 1:1 Methanol:Acetonitrile.[1]

  • Gradient Program:

    • 0-6 min: 5-50% B

    • 6-6.5 min: 50-95% B

    • 6.5-12 min: 95-100% B

    • 12-12.1 min: 100-5% B

    • A 3-minute equilibration is initiated before each run.[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[2]

  • MRM Transitions: The following precursor to product ion transitions should be monitored. Collision energies and other compound-dependent parameters should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
DEP153.079.0 / 97.0OptimizedOptimized
DEP-d10162.978.94138
  • Source Parameters:

    • Capillary Voltage: Optimized for the instrument (e.g., -3500 V)

    • Source Temperature: 500°C

    • Desolvation Gas Flow: 800 L/h

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for DEP analysis based on published data.

ParameterUrineHairReference
Limit of Detection (LOD) 0.0201 ng/mL0.24 pg/mg[1][3]
Limit of Quantification (LOQ) 0.0609 ng/mLNot specified[3]
Linearity Range 0.1 - 200 ng/mL0.3125 - 10 ng/ml[1][3]
**Correlation Coefficient (R²)> 0.999> 0.994[1][3]
Recovery 93% - 102%72% - 152%[1][3]
Intra-day Precision (%RSD) 0.62% - 5.46%0% - 9%[1][3]
Inter-day Precision (%RSD) 0.80% - 11.33%< 20%[1][3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection Sample Collection (Urine/Hair) internal_standard Spike Internal Standard (DEP-d10) sample_collection->internal_standard extraction Extraction (LLE or Alkaline) internal_standard->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting (Concentration of DEP) quantification->reporting

Caption: Experimental workflow for DEP quantification.

Logical Relationship of Method Components

logical_relationship cluster_0 Analytical Goal cluster_1 Key Methodological Choices cluster_2 Resulting Performance Quantify_DEP Quantify DEP LC_MSMS LC-MS/MS Quantify_DEP->LC_MSMS Internal_Standard Internal Standard (DEP-d10) Quantify_DEP->Internal_Standard Sample_Prep Sample Preparation Quantify_DEP->Sample_Prep Sensitivity High Sensitivity LC_MSMS->Sensitivity Specificity High Specificity LC_MSMS->Specificity Accuracy Accuracy & Precision Internal_Standard->Accuracy Sample_Prep->Accuracy

Caption: Key components for accurate DEP analysis.

References

Application Notes and Protocols for Biomonitoring of Organophosphate Exposure Using Diethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphates (OPs) are a widely utilized class of pesticides in agriculture and public health, leading to potential widespread human exposure.[1] Biomonitoring of OP exposure is crucial for assessing potential health risks in both occupational and general populations.[2][3] Diethyl phosphate (DEP) is a principal dialkyl phosphate (DAP) metabolite of many OP pesticides and serves as a key biomarker of exposure.[4][5][6] This document provides detailed protocols for the collection, processing, and analysis of urine samples for the quantification of DEP, enabling accurate assessment of OP exposure.

The methodologies described herein are based on established analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS), which offer high sensitivity and specificity for the detection of DEP in biological matrices.[4][7]

Metabolic Pathway of Organophosphate Pesticides to this compound

Organophosphate pesticides undergo metabolic transformation in the body, leading to the formation of various metabolites, including this compound (DEP). This metabolic process, primarily occurring in the liver, involves the cleavage of the phosphate ester bonds of the parent OP compound. The resulting DEP is then excreted in the urine. The presence of DEP in urine is a reliable indicator of recent exposure to its parent organophosphate pesticides.

OPs Organophosphate Pesticides (Parent Compounds) Metabolism Metabolic Transformation (e.g., hydrolysis by esterases) OPs->Metabolism Ingestion, Inhalation, Dermal Contact DEP This compound (DEP) (Urinary Biomarker) Metabolism->DEP Urine Urine Excretion DEP->Urine

Caption: Metabolic conversion of organophosphate pesticides to the urinary biomarker this compound (DEP).

Experimental Protocols

Urine Sample Collection and Preservation

Proper sample collection and handling are critical to ensure the integrity of the analysis.

  • Collection: Collect a mid-stream urine sample in a sterile, polypropylene container.

  • Volume: A minimum of 10 mL of urine is recommended for analysis.

  • Preservation: If not analyzed immediately, samples should be preserved to prevent degradation of DEP. Lower the sample pH to 2 or less by adding a sufficient volume of concentrated sulfuric acid (H2SO4).[8]

  • Storage: Store the preserved urine samples at or below 6°C until analysis.[8] For long-term storage, freezing at -20°C or -80°C is recommended.

Analytical Methodologies

Two primary methods for the quantification of DEP in urine are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).

This method involves the extraction of DEP from urine, derivatization to a more volatile form, and subsequent analysis by GC-MS.[7][9]

a. Sample Preparation and Extraction

  • Azeotropic Drying: Dry the urine sample under azeotropic conditions using isopropanol and a stream of nitrogen.[7]

  • Derivatization: Convert the non-volatile DEP into a volatile ester for GC analysis. A common method is derivatization with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl esters.[9] Alternatively, benzyl bromide and diazotoluene can be used to form benzyl esters.[7]

  • Solid-Phase Extraction (SPE) Cleanup: Purify the derivatized sample using a silica-based SPE column to remove interfering matrix components.[7][9] Elute the purified derivative with an appropriate solvent mixture (e.g., hexane-acetone).[9]

  • Concentration: Evaporate the eluate to near dryness and reconstitute in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[9]

b. GC-MS Analysis

  • Gas Chromatograph: Use a GC system equipped with a capillary column of intermediate polarity.

  • Detector: A mass spectrometer (MS) or a flame photometric detector (FPD) specific for phosphorus can be used.[9]

  • Injection: Inject an aliquot of the prepared sample into the GC.

  • Quantification: Identify and quantify DEP based on its retention time and the mass-to-charge ratio of its characteristic ions.

This method offers high throughput and sensitivity and often requires less sample preparation than GC-MS.[4]

a. Sample Preparation and Extraction

  • Liquid-Liquid Extraction (LLE): This is a preferred method for its high recovery rate and ease of handling.[4]

    • Add an appropriate organic solvent (e.g., a mixture of ethyl acetate and acetonitrile) to the urine sample.

    • Vortex the mixture to ensure thorough extraction of DEP into the organic phase.

    • Centrifuge to separate the layers and collect the organic supernatant.

  • Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent for UFLC-MS/MS analysis.

b. UFLC-MS/MS Analysis

  • Liquid Chromatograph: An ultra-fast liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Quantification: Monitor specific precursor-to-product ion transitions for DEP for accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the biomonitoring of DEP in urine samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Urine Sample Collection Preservation Sample Preservation (Acidification & Refrigeration) SampleCollection->Preservation Extraction Extraction (LLE or SPE) Preservation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Concentration Concentration & Reconstitution Extraction->Concentration UFLC-MS/MS Path Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or UFLC-MS/MS) Concentration->Analysis Data Data Acquisition & Quantification Analysis->Data Reporting Reporting of DEP Concentration Data->Reporting

References

Application Notes: Diethyl Phosphate as a Biomarker for Organophosphate Pesticide Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphorus (OP) pesticides are widely used in agriculture and for public health purposes.[1][2] Following human exposure, these compounds are metabolized to various dialkyl phosphates (DAPs), which are then excreted in the urine.[1] Diethyl phosphate (DEP) is a principal urinary metabolite of a significant number of OP pesticides, including widely used insecticides like chlorpyrifos, parathion, and diazinon.[3][4] Consequently, the detection and quantification of DEP in urine serve as a valuable non-specific biomarker for assessing recent cumulative exposure to these pesticides.[3][5] Monitoring urinary DEP levels is a common practice in epidemiological studies, occupational health assessments, and for evaluating the effectiveness of dietary interventions aimed at reducing pesticide intake.[3][6][7]

Principle

The analytical approach for DEP quantification in biological matrices, typically urine, involves three main stages: sample preparation, derivatization, and instrumental analysis. Due to the polar and non-volatile nature of DEP, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for Gas Chromatography (GC) analysis.[8][9] The most common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which converts DEP into its pentafluorobenzyl ester.[1][2][10] This derivative is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for accurate quantification.[1][11][12]

Quantitative Data Summary

Urinary concentrations of this compound (DEP) can vary significantly depending on the level and nature of exposure, with occupationally exposed individuals generally showing higher levels than the general population.

Population GroupCountry/RegionSample MatrixMedian Concentration (µg/L)Detection Limit (µg/L)Analytical MethodReference
General PopulationGermanyUrine41 (pg/L)GC-MS[1]
General PopulationSydney, AustraliaUrine30.1GC-MS/MS[11]
General Population (Adults)IsraelUrineNot Specified (Detectable in all samples)Not SpecifiedNot Specified[6]
Non-occupationally exposedSydney, AustraliaUrine13 (DMP), 3 (DEP), 12 (DMTP)0.1GC-MS/MS[11]

Note: Data from different studies may not be directly comparable due to variations in analytical methods, population demographics, and exposure scenarios.

Metabolic Pathway of Diethyl-Organophosphate Pesticides

The following diagram illustrates the general metabolic pathway of diethyl-substituted organophosphate pesticides to the urinary biomarker this compound (DEP).

metabolic_pathway cluster_exposure Exposure cluster_metabolism Metabolism (in vivo) cluster_excretion Excretion Parent_OP Diethyl-Organophosphate Pesticide (e.g., Chlorpyrifos) Metabolism Hydrolysis via Esterases (e.g., A-esterases) Parent_OP->Metabolism Absorption & Distribution DEP This compound (DEP) Metabolism->DEP Other_Metabolite Specific Leaving Group (e.g., TCPy) Metabolism->Other_Metabolite Urine Urine Sample (Biomarker Detection) DEP->Urine Excretion experimental_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Collect 1. Urine Sample Collection Store 2. Storage at -18°C Collect->Store Spike 3. Add Internal Standard (DBP) Store->Spike Extract 4. Liquid-Liquid Extraction Spike->Extract Derivatize 5. Derivatization with PFBBr Extract->Derivatize Cleanup 6. Final Extraction/Cleanup Derivatize->Cleanup GCMS 7. GC-MS Analysis (SIM Mode) Cleanup->GCMS Quantify 8. Quantification using Calibration Curve GCMS->Quantify Report 9. Data Reporting (µg/L) Quantify->Report

References

Application Note: Sample Preparation for Diethyl Phosphate (DEP) Analysis in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphorus (OP) pesticides and nerve agents.[1][2] Its presence and concentration in environmental matrices such as water, soil, and air are critical indicators of exposure to these parent compounds.[1] Accurate quantification of DEP is essential for environmental monitoring, human exposure assessment, and understanding the fate of OP pesticides in the ecosystem. However, the high polarity and water solubility of DEP present significant analytical challenges, necessitating robust and efficient sample preparation techniques to isolate it from complex environmental matrices prior to instrumental analysis.

This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for DEP analysis: Solid-Phase Extraction (SPE) for water samples, and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) for soil and sediment samples.

General Workflow for DEP Analysis

The overall process for analyzing DEP in environmental samples follows a logical sequence of steps designed to isolate, purify, and concentrate the analyte for accurate measurement. The workflow ensures that matrix interferences are minimized and the analyte is presented to the instrument in a suitable solvent and concentration.

DEP_Analysis_Workflow General Workflow for DEP Sample Preparation and Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection 1. Sample Collection (Water, Soil, Sediment) PreTreatment 2. Pre-treatment (Filtration, Homogenization, pH Adjustment) SampleCollection->PreTreatment Extraction 3. Extraction (SPE, LLE, QuEChERS) PreTreatment->Extraction Cleanup 4. Clean-up / Purification (d-SPE, Solvent Exchange) Extraction->Cleanup Concentration 5. Concentration & Reconstitution (Evaporation under N2, Reconstitution in Solvent) Cleanup->Concentration Analysis 6. Final Analysis (GC-MS, LC-MS/MS) Concentration->Analysis

Caption: A generalized workflow for the analysis of this compound (DEP) in environmental samples.

Solid-Phase Extraction (SPE) for Water Samples

Principle: Solid-Phase Extraction (SPE) is a widely used technique for isolating polar compounds like DEP from aqueous samples.[3] The process involves passing a liquid sample through a solid sorbent material, which retains the analyte.[3] Interferences are washed away, and the analyte is then eluted with a small volume of a suitable solvent.[3] For highly polar analytes like DEP, derivatization is often required to improve retention on the SPE sorbent and enhance detection by gas chromatography.

Experimental Protocol:

a) Materials and Reagents:

  • SPE Cartridges: e.g., Isolute CN[4] or C18 bonded silica.[5]

  • Derivatization Agent: Pentafluorobenzyl bromide (PFBBr).[4]

  • Solvents: Acetonitrile, n-Hexane (pesticide grade).

  • Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium sulfate (anhydrous).

  • Sample Collection Bottles: Glass, amber, 1 L.

  • SPE Vacuum Manifold.

  • Nitrogen Evaporation System.

  • Autosampler Vials.

b) Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Collect a 500 mL to 1 L water sample in a glass bottle.

    • If the sample contains particulates, filter it through a 0.45 µm glass fiber filter.

    • Adjust the sample pH to < 2 using HCl.[6] This can improve the recovery of certain organophosphate metabolites.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Wash the cartridge sequentially with 10 mL of n-hexane, 10 mL of acetone, 10 mL of methanol, and finally 20 mL of reagent water.[6] Ensure a thin layer of water remains on top of the sorbent bed.[6]

  • Sample Loading:

    • Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying:

    • After the entire sample has passed through, dry the cartridge under full vacuum for at least 10 minutes to remove residual water.[6]

  • Elution:

    • Elute the retained analytes by passing 10 mL of a 1:1 acetone:n-hexane solution through the cartridge into a collection tube.[6]

    • Allow the solvent to soak the sorbent for 1 minute before drawing it through slowly.[6]

  • Derivatization (Required for GC analysis):

    • The eluted extract is concentrated and then derivatized. A common method involves using pentafluorobenzyl bromide (PFBBr) to convert the polar DEP into a more volatile pentafluorobenzyl ester, which is more amenable to GC analysis.[4]

  • Concentration and Reconstitution:

    • Concentrate the derivatized extract to approximately 1 mL using a gentle stream of nitrogen.

    • The final extract is then transferred to an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or a GC with a Flame Photometric Detector (FPD).[4]

Quantitative Data Summary for SPE

ParameterMatrixRecovery (%)LODLOQAnalytical Method
DEP & other AlkylphosphatesUrine85.8 - 101.0%2-3 µg/L-GC-FPD
DEPFeces47 - 62%--GC-FPD
DEP MetabolitesUrine/Saliva>90% (general)0.04 - 0.13 ppm-GC-FPD

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is often presented for a group of alkylphosphates including DEP.

QuEChERS for Soil & Sediment Samples

Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a few simple steps.[7] It was initially developed for pesticide analysis in fruits and vegetables but has been widely adapted for complex matrices like soil.[7][8] The method uses an initial extraction with an organic solvent (typically acetonitrile) followed by a salting-out step to induce phase separation. A subsequent cleanup step using dispersive SPE (d-SPE) removes matrix co-extractives.[9]

Experimental Protocol:

a) Materials and Reagents:

  • Centrifuge Tubes: 50 mL polypropylene.

  • QuEChERS Extraction Salts: e.g., Citrate buffered salts (containing MgSO₄, NaCl, Sodium Citrate).[9]

  • d-SPE Cleanup Tubes: Containing Primary Secondary Amine (PSA) and MgSO₄.

  • Solvents: Acetonitrile (pesticide grade).

  • Reagents: Reagent water.

  • High-speed Centrifuge.

  • Vortex Mixer.

b) Step-by-Step Procedure:

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[9] If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.[9]

    • Add 10 mL of acetonitrile to the tube.[9]

    • Add the appropriate QuEChERS extraction salt packet.[9]

    • Immediately cap and shake vigorously for 2-5 minutes.[9] Due to strong interactions between pesticides and soil, a longer extraction time may be necessary compared to other matrices.[9]

  • Centrifugation:

    • Centrifuge the tube for 5 minutes at ≥3000 rcf.[9] This will separate the sample into an upper organic layer (acetonitrile extract) and a lower layer of water and soil solids.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL d-SPE cleanup tube containing PSA and anhydrous MgSO₄.[9] PSA helps in removing organic acids and other polar interferences.

    • Vortex the d-SPE tube for 30-60 seconds.[9]

    • Centrifuge for 2 minutes at ≥5000 rcf.[9]

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into an autosampler vial.

    • The extract is now ready for analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is well-suited for polar compounds like DEP.

Quantitative Data Summary for QuEChERS

ParameterMatrixRecovery (%)LOD (µg/mL)LOQ (ng/g)Analytical Method
Multiclass PesticidesSoil55 - 118%-0.01 - 5.5LC-MS/MS
Organophosphorus PesticidesHerbal Medicines78.75 - 118.15%0.010 - 0.018-MEKC

Note: Data for QuEChERS is often reported for a broad range of pesticides, including organophosphates. The performance for DEP is expected to fall within these ranges. The specific recovery and detection limits can vary based on soil type and the exact QuEChERS salt and d-SPE formulation used.[8]

References

Application Notes and Protocols: Diethyl Phosphate in Organic Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl Phosphate vs. Diethyl Phosphite in Organic Synthesis

This compound, with the chemical formula (C₂H₅O)₂P(O)OH, and its related compound diethyl phosphite, (C₂H₅O)₂P(O)H, are versatile reagents in organic synthesis. It is crucial to distinguish between these two compounds. Diethyl phosphite is the predominant tautomer of diethyl phosphonate and is characterized by a reactive P-H bond. This feature makes it a common starting material for the formation of carbon-phosphorus (C-P) bonds, a cornerstone in the synthesis of various organophosphorus compounds. This compound, on the other hand, is a dialkyl phosphate and is often encountered as a metabolite of organophosphorus pesticides. In the context of organic synthesis, the term "this compound" is sometimes used colloquially when referring to reactions that proceed through diethyl phosphite. This document will focus on the synthetic applications primarily involving diethyl phosphite, given its central role in the formation of phosphonate derivatives.

The applications of diethyl phosphite are extensive, ranging from the synthesis of α-hydroxyphosphonates and α-aminophosphonates, which are important pharmacophores, to its use in palladium-catalyzed cross-coupling reactions for the preparation of arylphosphonates. These compounds have found applications in medicinal chemistry as enzyme inhibitors, antiviral agents, and prodrugs.[1]

Key Applications and Experimental Protocols

Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

The Pudovik reaction involves the addition of a dialkyl phosphite, such as diethyl phosphite, to an aldehyde or ketone, typically in the presence of a base or acid catalyst, to yield α-hydroxyphosphonates. These products are valuable intermediates in the synthesis of biologically active compounds.

A general procedure for the synthesis of α-hydroxyphosphonates via a triethylamine-catalyzed Pudovik reaction is as follows:

  • To a solution of the aldehyde (1.0 mmol) in a minimal amount of a suitable solvent (e.g., acetone or solvent-free), add diethyl phosphite (1.0 mmol).

  • Add a catalytic amount of a base, such as triethylamine (10 mol%).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aldehyde.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can often be isolated by direct crystallization, filtration, and washing with a non-polar solvent like n-pentane. If necessary, purification can be achieved by column chromatography on silica gel.

The following table summarizes the yields of α-hydroxyphosphonates prepared from various aldehydes and diethyl phosphite under different catalytic conditions.

EntryAldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeTriethylamine (10)AcetoneReflux295[2]
24-ChlorobenzaldehydeTriethylamine (10)AcetoneReflux292[2]
34-NitrobenzaldehydePiperazineNoneRT0.1785[3]
42-NaphthaldehydePiperazineNoneRT0.2588[3]
5FurfuralPiperazineNoneRT0.2586[3]
Michaelis-Becker Reaction: Synthesis of Alkylphosphonates

The Michaelis-Becker reaction is a classic method for the formation of a C-P bond. It involves the deprotonation of a dialkyl phosphite with a strong base to form a phosphonate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

A representative protocol for the synthesis of benzyl phosphonates is as follows:[4]

  • In a round-bottom flask, a mixture of the benzyl halide (1 mmol), diethyl phosphite (1 mmol), potassium carbonate (2 mmol), and potassium iodide (0.3 mmol) is prepared in a solvent like PEG-400.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is monitored by TLC.

  • After completion, the product is extracted with an organic solvent such as diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

The table below presents the yields for the synthesis of various benzyl phosphonates using the Michaelis-Becker reaction.

EntryBenzyl HalideDiethyl PhosphiteBaseCatalystSolventTime (h)Yield (%)Reference
1Benzyl chloride1.0 equivK₂CO₃ (2 equiv)KI (0.3 equiv)PEG-400692[4]
24-Methylbenzyl chloride1.0 equivK₂CO₃ (2 equiv)KI (0.3 equiv)PEG-400690[4]
34-Methoxybenzyl chloride1.0 equivK₂CO₃ (2 equiv)KI (0.3 equiv)PEG-400688[4]
44-Chlorobenzyl chloride1.0 equivK₂CO₃ (2 equiv)KI (0.3 equiv)PEG-400694[4]
54-Nitrobenzyl bromide1.0 equivK₂CO₃ (2 equiv)KI (0.3 equiv)PEG-400695[4]
Hirao Reaction: Palladium-Catalyzed Cross-Coupling

The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide to form the corresponding phosphonate. This reaction is a powerful tool for the synthesis of arylphosphonates, which are important in materials science and medicinal chemistry.

A typical procedure for the Hirao cross-coupling reaction is as follows:[5]

  • To a solution of diisopropyl phosphite (1.2 equiv) in a dry solvent such as acetonitrile or DMF, add the aryl halide (1.0 equiv), a base like N,N-diisopropylethylamine (1.3 equiv), a palladium catalyst such as Pd(OAc)₂ (1 mol%), and a ligand like dppf (1.1 mol%) at room temperature under an inert atmosphere (e.g., nitrogen).

  • The reaction mixture is heated to reflux or a specified temperature for several hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired arylphosphonate.

The following table summarizes the results for the Hirao cross-coupling of various aryl halides with diethyl phosphite.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1BromobenzenePd(OAc)₂ (5)PPh₃ (excess)Et₃NNone150 (MW)0.0893[6]
24-BromoanisolePd(OAc)₂ (10)PPh₃ (excess)Et₃NNone200 (MW)0.0369[6]
33-BromopyridinePd(PPh₃)₄ (5)-Et₃NTolueneReflux2477[5]
42-ChloropyrazinePd(OAc)₂ (1)dppf (1.1)Et₃NCH₃CNReflux2467[5]
Three-Component Reactions

Diethyl phosphite is a key reagent in various three-component reactions, which allow for the rapid construction of complex molecules in a single step. A notable example is the reaction with an amine and triethyl orthoformate to produce aminomethylenebisphosphonates.

A general protocol for this three-component reaction is as follows:[7]

  • A mixture of the diamine (0.03 mol), diethyl phosphite (0.126 mol), and triethyl orthoformate (0.063 mol) is heated with stirring at approximately 130 °C for 15 hours.

  • After cooling, the volatile components are removed under reduced pressure.

  • The crude ester intermediate is then subjected to hydrolysis, typically by refluxing with concentrated hydrochloric acid, to yield the final bisphosphonic acid.

  • The product is isolated by crystallization and filtration.

Application in Drug Development: Synthesis of Antiviral Agents

Diethyl phosphonate is a crucial building block in the synthesis of several important antiviral drugs, including the acyclic nucleoside phosphonates (ANPs) Adefovir and Tenofovir. These drugs are potent inhibitors of viral reverse transcriptase and are used in the treatment of HIV and Hepatitis B infections. The synthesis of these complex molecules involves multiple steps, where the phosphonate moiety is introduced via reactions with diethyl phosphite derivatives. For example, the synthesis of Tenofovir involves the alkylation of a chiral adenine derivative with diethyl p-toluenesulfonyloxymethylphosphonate, which is itself prepared from diethyl phosphite.[8][9]

Visualizations: Reaction Mechanisms and Workflows

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the Pudovik and Michaelis-Becker reactions.

Pudovik_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO Alkoxide R-CH(O⁻)-P(O)(OEt)₂ Aldehyde->Alkoxide DEP (EtO)₂P(O)H Phosphite_Anion (EtO)₂P-O⁻ DEP->Phosphite_Anion Base Base (B:) Base->DEP Deprotonation Protonated_Base BH⁺ Base->Protonated_Base Phosphite_Anion->Aldehyde Nucleophilic Attack Product α-Hydroxyphosphonate R-CH(OH)-P(O)(OEt)₂ Alkoxide->Product Protonation Protonated_Base->Base Protonated_Base->Alkoxide Michaelis_Becker_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DEP (EtO)₂P(O)H Phosphonate_Anion (EtO)₂P(O)⁻ K⁺ DEP->Phosphonate_Anion Base Base (e.g., K₂CO₃) Base->DEP Deprotonation Alkyl_Halide R-X Product Alkylphosphonate (EtO)₂P(O)-R Alkyl_Halide->Product Salt KX Alkyl_Halide->Salt Phosphonate_Anion->Alkyl_Halide SN2 Attack Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup: - Diethyl Phosphite - Substrate (Aldehyde/Halide) - Catalyst/Base - Solvent start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Crystallization or - Column Chromatography workup->purification characterization Product Characterization: (NMR, IR, MS) purification->characterization finish End: Pure Product characterization->finish

References

Application Note: Enhanced Detection of Diethyl Phosphate in Complex Matrices using Derivatization-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl phosphate (DEP) is a primary metabolite of several organophosphate esters, which are widely used as pesticides, flame retardants, and plasticizers. Monitoring DEP levels in biological and environmental samples is crucial for assessing human exposure and understanding toxicological impacts. However, the direct analysis of DEP by gas chromatography (GC) is challenging due to its high polarity and low volatility, which lead to poor chromatographic peak shape and low sensitivity.[1][2]

To overcome these limitations, a chemical derivatization step is employed to convert DEP into a more volatile and thermally stable compound suitable for GC analysis.[2][3] This application note details two effective derivatization protocols—alkylation using pentafluorobenzyl bromide (PFB-Br) and silylation—for the sensitive and accurate quantification of DEP by GC-Mass Spectrometry (GC-MS).

Principle of Derivatization

Derivatization modifies the polar phosphate functional group of DEP, reducing its ability to form hydrogen bonds and increasing its volatility.[2]

  • Alkylation: This method involves the reaction of DEP with an alkylating agent, such as PFB-Br. The pentafluorobenzyl group adds significant mass and creates a derivative with a high affinity for electron capture, making it ideal for highly sensitive detection by GC-MS, particularly with a negative chemical ionization (NCI) source.[4][5]

  • Silylation: This is a common derivatization technique where an active hydrogen in the DEP molecule is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting silyl ethers are significantly more volatile and thermally stable.[3][6]

Experimental Protocols

Protocol 1: Alkylation with Pentafluorobenzyl Bromide (PFB-Br)

This protocol is adapted for high sensitivity analysis and is particularly effective for trace-level detection in complex matrices like urine.[4][7]

1. Reagents and Materials:

  • This compound (DEP) standard

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 3% in acetonitrile)[8][9]

  • Internal Standard (e.g., Dibutyl phosphate, DBP)[7]

  • Acetonitrile (ACN), HPLC grade

  • Toluene, HPLC grade

  • Phosphate buffer (pH 6.5)

  • Phase-Transfer Catalyst (PTC), e.g., tri-n-butylmethylphosphonium bromide (optional, enhances reaction in multiphase systems)[10]

  • Sample extraction cartridges (e.g., Solid-Phase Extraction, SPE)

  • GC vials with inserts

  • Microwave reactor or heating block/water bath

2. Sample Preparation (Urine):

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the sample at ~4000 rpm for 10 minutes to pellet any precipitates.

  • Transfer a 1.0 mL aliquot of the supernatant to a clean tube.

  • Add the internal standard (e.g., DBP) to the aliquot.

  • Proceed with Solid-Phase Extraction (SPE) for sample cleanup and concentration, or a liquid-liquid extraction as per established laboratory procedures. Elute the analytes into an appropriate solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37-40°C.

3. Derivatization Procedure:

  • Reconstitute the dried extract in 250 µL of a 3% PFB-Br solution in acetonitrile.[8][9]

  • For microwave-assisted derivatization: Heat the vial in a microwave reactor for 5 minutes at 160 W.[8][9]

  • For conventional heating: Tightly cap the vial and heat at 60-70°C for 1 hour.[11]

  • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of toluene or ethyl acetate for GC-MS analysis.

4. GC-MS Conditions (Typical):

  • GC System: Agilent or Shimadzu GC with Mass Spectrometer

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[12]

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Program: Initial 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium

  • MS Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

  • MS Mode: Selected Ion Monitoring (SIM) for quantification

Protocol 2: Silylation with BSTFA/MSTFA

This protocol is a robust and widely used method for derivatizing polar metabolites for GC-MS analysis.[6][13]

1. Reagents and Materials:

  • This compound (DEP) standard

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or Acetonitrile (anhydrous)

  • Internal Standard

  • Sample extraction supplies (as in Protocol 1)

  • GC vials with inserts

  • Heating block or oven

2. Sample Preparation:

  • Follow the same sample preparation and extraction steps as outlined in Protocol 1 to obtain a dried extract. It is critical that the extract is completely dry, as silylating reagents are moisture-sensitive.[2]

3. Derivatization Procedure:

  • To the dried extract, add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA (+1% TMCS) or MSTFA.

  • Tightly cap the vial and vortex briefly to ensure the residue is dissolved.

  • Heat the vial at 60-70°C for 60-90 minutes.[10][14]

  • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

4. GC-MS Conditions (Typical):

  • GC System: Agilent or Shimadzu GC with Mass Spectrometer

  • Column: DB-5ms or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 260°C[3]

  • Oven Program: Initial 60°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium

  • MS Source: Electron Ionization (EI)

  • MS Mode: Scan (for identification) or SIM (for quantification)

Quantitative Data Summary

The choice of derivatization method can significantly impact the sensitivity of the analysis. The following tables summarize performance data compiled from various studies.

Table 1: Comparison of Derivatization Methods for DEP Analysis

ParameterPFB-Br DerivatizationSilylation (BSTFA/MSTFA)
Principle AlkylationSilylation
Derivative Pentafluorobenzyl esterTrimethylsilyl (TMS) ester
Detection Mode GC-MS (NCI recommended)GC-MS (EI)
LOD (Urine) 0.1 µg/L (0.1 ng/mL)[4]~10-20 pg/mL (for related phosphonic acids)[10]
LOQ (Urine) 4.0 µg/L[9]0.25-2.5 mg/L (for various metabolites)[12]
Recovery 58% - 116.1%[4][9]83% - 101%[10]
Advantages Extremely high sensitivity with NCI, stable derivatives.[5]Robust, common reagents, good volatility.[1]
Considerations Can be a longer process, requires careful optimization.Reagents are highly sensitive to moisture.

Note: LOD/LOQ values are highly matrix and instrument-dependent. The values presented are for comparison purposes.

Visualizations: Workflows and Reactions

Experimental Workflow

The general workflow for sample preparation and analysis is crucial for reproducible results.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., Urine) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Solid-Phase or Liquid-Liquid Extraction Spike->Extract Evap1 4. Evaporate to Dryness Extract->Evap1 AddReagent 5. Add Derivatization Reagent (e.g., PFB-Br) Evap1->AddReagent React 6. Heat to React (e.g., 60°C, 1 hr) AddReagent->React Evap2 7. Evaporate & Reconstitute in Injection Solvent React->Evap2 GCMS 8. GC-MS Analysis Evap2->GCMS Data 9. Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for DEP analysis.

Derivatization Reactions

The chemical transformations are key to the success of the analysis.

G cluster_alkylation Alkylation with PFB-Br cluster_silylation Silylation with BSTFA DEP1 This compound (DEP) plus1 + DEP1->plus1 PFBBr PFB-Br Deriv1 PFB-DEP Derivative (Volatile) PFBBr->Deriv1 Heat plus1->PFBBr DEP2 This compound (DEP) plus2 + DEP2->plus2 BSTFA BSTFA Deriv2 TMS-DEP Derivative (Volatile) BSTFA->Deriv2 Heat plus2->BSTFA

Caption: Chemical derivatization reactions of DEP.

References

High-Performance Liquid Chromatography (HPLC) Methods for Diethyl Phosphate Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of diethyl phosphate (DEP) using various High-Performance Liquid Chromatography (HPLC) techniques. The methods described are suitable for a range of applications, including the analysis of DEP in environmental samples, biological matrices, and as a potential impurity or degradation product in pharmaceutical formulations.

Introduction

This compound (DEP) is a dialkyl phosphate ester and a metabolite of several organophosphate pesticides and industrial chemicals. Its detection and quantification are crucial for toxicological studies, environmental monitoring, and ensuring the purity and stability of drug substances. This document outlines three robust HPLC methods for the effective separation of the highly polar and acidic DEP: Mixed-Mode Chromatography (MMC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages in terms of selectivity, retention, and compatibility with different sample matrices and detection techniques, primarily mass spectrometry (MS).

Methodologies and Protocols

Mixed-Mode Chromatography (MMC) for Enhanced Retention and Separation

Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange functionalities, providing enhanced retention and unique selectivity for polar and charged analytes like DEP that are often poorly retained on conventional C18 columns.[1][2]

Application Note:

This method is particularly advantageous for achieving baseline separation of DEP from other dialkyl phosphates with sharp peak shapes.[1] The use of a mixed-mode column, such as one with a positively charged surface and C18 ligands, allows for simultaneous hydrophobic and ionic interactions, leading to improved retention of acidic compounds like DEP.[3] A conditioning step with a weak acid can significantly enhance the retention and separation of highly water-soluble compounds.[1][2] This UHPLC/ESI-MS/MS method can achieve very low detection limits, making it suitable for trace analysis.[1]

Experimental Protocol:

  • Column: Luna® Omega PS C18 Mixed-Mode Column (or equivalent)

  • Mobile Phase A: Water/Methanol (95/5, v/v)[1]

  • Mobile Phase B: Methanol with ammonium acetate[1]

  • Gradient: A linear gradient is typically employed. A generic gradient can be running from a high percentage of mobile phase A to a high percentage of mobile phase B over 10-15 minutes to effectively elute DEP and other analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 30 - 40 °C

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS/MS) in negative ion mode.[4]

    • Ion Source Parameters:

      • Curtain Gas: 35 psi

      • Nebulizer Gas: 65 psi

      • Turbo Gas: 65 psi

      • Source Temperature: 500°C

      • Collision Gas Pressure: 9 psi[4]

  • Sample Preparation:

    • For aqueous samples, filtration through a 0.22 µm filter is sufficient.

    • For biological samples (e.g., urine), a solid-phase extraction (SPE) with an anion exchange sorbent is recommended for cleanup and concentration.[4]

Experimental Workflow:

MMC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection Sample Aqueous or Biological Sample Filter Filtration (0.22 µm) Sample->Filter SPE Solid-Phase Extraction (Anion Exchange) Sample->SPE For biological matrices Inject Inject into HPLC Filter->Inject Elute Elution & Reconstitution SPE->Elute Elute->Inject Column MMC Column (e.g., Luna Omega PS C18) Inject->Column Gradient Gradient Elution Column->Gradient MS ESI-MS/MS (Negative Ion Mode) Gradient->MS Data Data Acquisition & Analysis MS->Data

Fig. 1: Workflow for DEP analysis using Mixed-Mode Chromatography.
Ion-Pair Chromatography (IPC) for Reverse-Phase Separation

Ion-pair chromatography is a technique used to separate ionic compounds on a reversed-phase column. An ion-pairing reagent is added to the mobile phase, which forms a neutral ion-pair with the charged analyte, allowing it to be retained by the hydrophobic stationary phase.[5]

Application Note:

This method is well-suited for the analysis of DEP in complex matrices such as urine, where it has been successfully applied in large-scale biomonitoring studies.[4] The use of an ion-pairing reagent allows for the separation of multiple dialkyl phosphate metabolites in a single run. The method can be coupled with high-resolution mass spectrometry for sensitive and specific detection.[4]

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., Inertsil ODS3)[6]

  • Mobile Phase A: Water with an ion-pairing reagent (e.g., 5 mM tributylamine) and a weak acid (e.g., 0.1% formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the ion-paired DEP.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 - 45 °C

  • Detection: Time-of-Flight Mass Spectrometry (TOF-MS) or Triple Quadrupole MS/MS in negative ion mode.[4]

  • Sample Preparation:

    • For urine samples, off-line solid-phase extraction using anion exchange 96-well plates is an effective method for sample cleanup and enrichment.[4]

    • For other aqueous samples, direct injection after filtration may be possible, depending on the sample matrix.

Experimental Workflow:

IPC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection Sample Urine or Aqueous Sample SPE Anion Exchange SPE Sample->SPE Elute Elution and Concentration SPE->Elute Inject Inject into HPLC Elute->Inject Column C18 Column Inject->Column Gradient Gradient Elution with Ion-Pairing Reagent Column->Gradient MS TOF-MS or MS/MS (Negative Ion Mode) Gradient->MS Data Data Acquisition & Analysis MS->Data

Fig. 2: Workflow for DEP analysis using Ion-Pair Chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes

HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This technique is ideal for the retention and separation of highly polar compounds like DEP that are not well-retained in reversed-phase chromatography.[7]

Application Note:

HILIC offers an alternative separation mechanism to reversed-phase and ion-exchange chromatography. It is particularly useful for separating small, polar organic acids.[8] The retention is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.[7] This method is compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.

Experimental Protocol:

  • Column: HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic)

  • Mobile Phase A: Acetonitrile[7]

  • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate, pH 3)[8]

  • Gradient: A typical HILIC gradient starts with a high percentage of acetonitrile (e.g., 90%) and gradually increases the percentage of the aqueous mobile phase to elute the polar analytes.

  • Flow Rate: 0.3 - 0.6 mL/min

  • Injection Volume: 2 - 10 µL

  • Column Temperature: 30 - 40 °C

  • Detection: ESI-MS/MS in negative ion mode.

  • Sample Preparation:

    • Samples should be dissolved in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape.

    • For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary prior to injection.[9]

Experimental Workflow:

HILIC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection Sample Sample Extraction Protein Precipitation or LLE Sample->Extraction For complex matrices Dissolve Dissolve in High Organic Solvent Sample->Dissolve For simple matrices Extraction->Dissolve Inject Inject into HPLC Dissolve->Inject Column HILIC Column Inject->Column Gradient Gradient Elution (decreasing organic) Column->Gradient MS ESI-MS/MS (Negative Ion Mode) Gradient->MS Data Data Acquisition & Analysis MS->Data

Fig. 3: Workflow for DEP analysis using HILIC.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described HPLC methods for the analysis of this compound.

Table 1: Chromatographic and Detection Parameters

ParameterMixed-Mode Chromatography (MMC)Ion-Pair Chromatography (IPC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Column Type Luna® Omega PS C18 or equivalentC18 (e.g., Inertsil ODS3)Amide, Silica, or Zwitterionic
Typical Mobile Phase A: Water/Methanol; B: Methanol with ammonium acetate[1]A: Water with tributylamine and formic acid; B: AcetonitrileA: Acetonitrile; B: Water with ammonium formate[8]
Detection Method ESI-MS/MS (Negative Ion)[4]TOF-MS or MS/MS (Negative Ion)[4]ESI-MS/MS (Negative Ion)

Table 2: Performance Characteristics for this compound Analysis

Performance MetricMixed-Mode Chromatography (MMC)Ion-Pair Chromatography (IPC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Limit of Detection (LOD) As low as 0.01 ng/mL[1][2]0.38 ng/mL in urine[4]0.0201 ng/mL in urine (for a similar UFLC-MS/MS method)[9]
Limit of Quantification (LOQ) Typically 3x LOD1.28 ng/mL (estimated from LOD)0.0609 ng/mL in urine (for a similar UFLC-MS/MS method)[9]
Linearity (R²) > 0.99[2]> 0.99> 0.99[9]
Recovery 82.1 - 113.3% for similar compounds[2]48 - 109% in urine[4]93 - 102% in urine (LLE)[9]
Precision (%RSD) < 10%[2]< 15%< 6% (intra-day); < 12% (inter-day)[9]

Conclusion

The choice of the most suitable HPLC method for this compound separation depends on the specific application, sample matrix, and available instrumentation.

  • Mixed-Mode Chromatography offers excellent retention and peak shape for DEP, making it a strong choice for achieving high-resolution separations, especially when analyzing multiple dialkyl phosphates.

  • Ion-Pair Chromatography provides a robust and well-established method for retaining DEP on ubiquitous C18 columns and has been successfully validated for complex biological matrices.

  • Hydrophilic Interaction Liquid Chromatography is an increasingly popular technique for the analysis of highly polar compounds like DEP, offering orthogonal selectivity to reversed-phase methods and excellent compatibility with mass spectrometry.

Each of these methods, when properly developed and validated, can provide accurate and reliable quantification of this compound for a variety of research, industrial, and regulatory purposes. The provided protocols and data serve as a comprehensive guide for scientists and professionals to implement these techniques in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl Phosphate (DEP) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of diethyl phosphate (DEP).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of DEP, offering potential causes and solutions in a question-and-answer format.

Issue 1: Significant Ion Suppression or Enhancement

Q: My DEP signal is showing significant suppression (or enhancement), leading to poor accuracy and reproducibility. What are the likely causes and how can I fix this?

A: Ion suppression or enhancement is a common matrix effect in LC-MS/MS analysis. It occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.

Potential Causes:

  • Phospholipids: These are major components of cell membranes and a primary cause of ion suppression, especially in plasma and serum samples.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize in the ion source, suppressing the signal.

  • Co-eluting Metabolites: Other metabolites in the biological matrix can compete with DEP for ionization.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Liquid-Liquid Extraction (LLE): LLE is a robust method for cleaning up urine samples for DAP analysis, showing high recovery rates.[2] A detailed protocol is provided below.

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering substances. A protocol for urinary dialkyl phosphates is available.

    • Alkaline Extraction for Hair Samples: For hair matrices, a basic extraction using methanol with 2% NH₄OH has been shown to yield high recoveries for DAPs with minimal matrix effects.[3]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DEP (e.g., this compound-d10) is the ideal way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to DEP, it will experience similar ion suppression or enhancement, allowing for accurate quantification.[3]

  • Chromatographic Separation:

    • Optimize Gradient Elution: Adjust the mobile phase gradient to separate DEP from the regions where matrix components elute. A post-column infusion experiment can help identify these suppression zones.

    • Consider HILIC: For polar compounds like DEP, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from non-polar matrix components.

  • Modify MS Source Parameters:

    • Adjusting parameters like spray voltage, gas flows, and temperature can sometimes mitigate matrix effects.

    • Consider switching to Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is highly susceptible to suppression for your matrix, as APCI is often less prone to matrix effects.[4]

Issue 2: Low and Inconsistent Analyte Recovery

Q: I am experiencing low and variable recovery for DEP. What steps can I take to improve it?

A: Low and inconsistent recovery is often linked to the sample preparation method.

Potential Causes:

  • Inefficient Extraction: The chosen extraction solvent or sorbent may not be optimal for the polar nature of DEP.

  • Analyte Degradation: DEP may be unstable in the sample matrix or during the extraction process.

  • Adsorption: DEP can adsorb to plasticware or the LC system components, especially if there are active metal sites.

Solutions:

  • Refine Extraction Protocol:

    • For LLE: Ensure the pH of the aqueous sample and the choice of organic solvent are optimized. For DAPs in urine, ethyl acetate has been used effectively.[2]

    • For SPE: The choice of sorbent is critical. For polar compounds, a polymeric reversed-phase sorbent can be effective. Ensure proper conditioning, loading, washing, and elution steps are followed.

  • Check for Analyte Stability:

    • Keep samples on ice or at 4°C during processing.

    • Minimize the time between sample collection, processing, and analysis.

  • Use Appropriate Labware and Columns:

    • Use low-binding polypropylene tubes and plates.

    • Consider using PEEK or other metal-free LC columns and tubing to prevent chelation and adsorption of phosphate-containing analytes.

  • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting for recovery losses during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in biological samples?

A1: The most common sources of matrix effects for polar analytes like DEP in biological matrices such as plasma, serum, and urine are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic in plasma and serum and are known to cause significant ion suppression in ESI-MS.

Q2: Which sample preparation technique is best for minimizing matrix effects for DEP analysis in urine?

A2: Studies comparing different extraction methods for dialkyl phosphates (including DEP) in urine have shown that Liquid-Liquid Extraction (LLE) provides excellent recovery and reproducibility.[2] One study found LLE to be superior to QuEChERS and lyophilization for DAP analysis in urine.[2]

Q3: How do I choose an appropriate internal standard for DEP analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as This compound-d10 (DEP-d10) .[3] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects and extraction inefficiencies, thus providing the most accurate correction and improving method precision and accuracy. If a SIL-IS is not available, a structural analog that is not present in the samples can be used, but it will not compensate for matrix effects as effectively.

Q4: Can I inject my sample directly after protein precipitation?

A4: While protein precipitation is a simple and fast sample preparation technique, it is generally not sufficient for removing matrix components that interfere with the analysis of small polar molecules like DEP. This method primarily removes proteins but leaves behind phospholipids and other small molecules that can cause significant ion suppression. For more reliable results, a more rigorous cleanup method like LLE or SPE is recommended.

Q5: What are the key validation parameters to assess when developing an LC-MS/MS method for DEP?

A5: Key validation parameters according to regulatory guidelines include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of DEP.

  • Matrix Effect: Evaluating the ion suppression or enhancement across different lots of the biological matrix.

  • Calibration Curve: Assessing the linearity, range, and accuracy of the standard curve.

  • Accuracy and Precision: Determining the intra- and inter-day accuracy and precision of the method.

  • Recovery: Measuring the efficiency of the extraction procedure.

  • Stability: Assessing the stability of DEP in the biological matrix under different storage and processing conditions.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Dialkyl Phosphates (including DEP) in Urine

ParameterLiquid-Liquid Extraction (LLE)[2]QuEChERS[2]Lyophilization[2]
Recovery (%) 93 - 102Lower than LLELower than LLE
Repeatability (RSD%) 0.62 - 5.46Higher than LLEHigher than LLE
Reproducibility (RSD%) 0.80 - 11.33Higher than LLEHigher than LLE
Sample Volume 200 µLNot specifiedNot specified
Solvent Volume 800 µL Ethyl AcetateNot specifiedNot specified
Extraction Time ~15 minutesNot specifiedLonger than LLE
Conclusion Best performance Not optimalNot optimal

Table 2: Recovery Data for Alkaline Extraction of DAPs from Hair Samples

AnalyteRecovery (%)[3]
This compound (DEP)72 - 152
Diethyl Thiophosphate (DETP)72 - 152
Diethyl Dithiophosphate (DEDTP)72 - 152
Dimethyl Phosphate (DMP)72 - 152
Dimethyl Thiophosphate (DMTP)72 - 152
Dimethyl Dithiophosphate (DMDTP)72 - 152

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for DEP in Urine

This protocol is adapted from a validated method for dialkyl phosphates in human urine.[2]

  • Sample Preparation:

    • Pipette 200 µL of urine into a 2 mL polypropylene microcentrifuge tube.

    • Add 100 µL of the internal standard working solution (e.g., DEP-d10 in acetonitrile).

  • Extraction:

    • Add 800 µL of cold ethyl acetate to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube on ice for 10 minutes to facilitate protein precipitation.

  • Phase Separation:

    • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (supernatant) to a clean 1.5 mL tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract with 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for DEP in Urine

This is a general protocol and should be optimized for your specific application.

  • Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat 1 mL of urine by adding the internal standard and adjusting the pH if necessary (e.g., to pH 6-7).

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Urine) add_is Add Stable Isotope Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for DEP analysis.

troubleshooting_logic start Poor LC-MS/MS Data (Low Sensitivity, High Variability) check_recovery Evaluate Analyte Recovery start->check_recovery check_matrix Assess Matrix Effects (Post-Column Infusion or Spike/Recovery) start->check_matrix low_recovery Low Recovery check_recovery->low_recovery < 80% high_variability High Variability check_matrix->high_variability > 15% optimize_spe Optimize SPE/LLE Protocol (Solvent, pH, Sorbent) low_recovery->optimize_spe improve_cleanup Improve Sample Cleanup (More selective SPE/LLE) high_variability->improve_cleanup optimize_lc Optimize Chromatography (Separate analyte from suppression zone) high_variability->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_spe->use_sil_is solution Improved Data Quality use_sil_is->solution improve_cleanup->use_sil_is optimize_lc->use_sil_is

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Enhancing Diethyl Phosphate Detection in Trace Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of diethyl phosphate (DEP). This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the sensitivity and reliability of their DEP detection methods. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A1: this compound is a polar and non-volatile compound. Direct injection onto a GC column results in poor peak shape, tailing, and low sensitivity due to strong interactions with the stationary phase and potential thermal degradation in the injector. Derivatization converts DEP into a more volatile and less polar derivative, improving its chromatographic behavior and enhancing detection sensitivity. A common derivatization agent is pentafluorobenzyl bromide (PFBBr).

Q2: What are the most common analytical techniques for trace-level detection of this compound?

A2: The most prevalent and sensitive techniques are Gas Chromatography coupled with Mass Spectrometry (GC-MS) or a Flame Photometric Detector (GC-FPD). GC-MS offers high selectivity and structural confirmation, while GC-FPD provides excellent sensitivity for phosphorus-containing compounds. Electrochemical immunosensors are also emerging as a rapid and sensitive detection method.

Q3: What are typical matrix effects encountered in this compound analysis, and how can they be mitigated?

A3: Matrix effects, which can either suppress or enhance the analyte signal, are common in complex samples like urine, blood, and environmental swabs.[1][2][3] In GC-MS analysis, co-eluting matrix components can interfere with the ionization of the DEP derivative.[3] Mitigation strategies include:

  • Thorough Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples to compensate for consistent matrix effects.

  • Use of an Internal Standard: Adding a stable isotope-labeled version of DEP or a structurally similar compound to the sample prior to extraction to normalize for variations in extraction recovery and matrix effects.

Q4: What are the expected recovery rates for this compound in different sample matrices?

A4: Recovery rates can vary significantly depending on the sample matrix, extraction method, and derivatization efficiency. Generally, recovery rates between 70% and 120% are considered acceptable. For example, in fecal samples, recoveries for DEP have been reported in the range of 47-62%, while in urine, recoveries can be higher.[4] It is crucial to validate the extraction efficiency for your specific matrix.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Causes Solutions
No or low DEP peak Incomplete derivatization.- Ensure derivatization reagents are fresh and not expired.- Optimize reaction time and temperature. For PFBBr derivatization, a reaction time of 1 hour at room temperature is a good starting point.[5]- Ensure the sample extract is completely dry before adding derivatization reagents, as water can inhibit the reaction.
Degradation of the analyte in the injector.- Use a deactivated injector liner.- Optimize the injector temperature to ensure volatilization without thermal degradation.
Leaks in the GC system.- Check for leaks at the injector septum, column fittings, and detector connections using an electronic leak detector.
Poor peak shape (tailing) Active sites in the GC system.- Use a deactivated liner and column.- Condition the column according to the manufacturer's instructions.
Non-volatile residues in the injector or on the column.- Perform regular maintenance, including changing the septum and liner.- Trim the first few centimeters of the column.
Co-elution with matrix components.- Improve sample cleanup by optimizing the SPE or LLE method.- Adjust the GC temperature program to better separate the DEP derivative from interferences.
Poor Reproducibility Inconsistent injection volume.- Use an autosampler for precise and repeatable injections.- If injecting manually, ensure a consistent and rapid injection technique.
Variability in derivatization efficiency.- Ensure consistent reaction conditions (time, temperature, reagent volumes) for all samples and standards.
Matrix effects.- Employ an internal standard to correct for variations.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and related compounds using GC-MS.

Table 1: Recovery Rates of this compound in Various Matrices

MatrixExtraction MethodDerivatization ReagentRecovery Rate (%)Reference
FecesHomogenization in water, alkylationPentafluorobenzyl bromide (PFBBr)47 - 62[4]
UrineMolecularly Imprinted Solid Phase Extraction (MISPE)Pentafluorobenzyl bromide (PFBBr)92 - 103[5]
HairMethanolic ExtractionPentafluorobenzyl bromide (PFBBr)116.1[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
GC-MSUrine-10 µg/L[5]
GC-MS/MSUrine0.1 µg/L-[7]
GC-MSHair-5.5 pg/mg[8]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol describes the extraction, derivatization, and GC-MS analysis of DEP from urine samples.

1. Sample Preparation and Extraction (MISPE)

  • Adjust the pH of a 1.0 mL urine sample to 3.0.

  • Condition a Molecularly Imprinted Polymer (MIP) cartridge for diethyl thiophosphate (which can also retain DEP) by passing 3 mL of acetonitrile, followed by 3 mL of 0.1 M dibasic phosphate buffer (pH 11), and finally 2 mL of water.

  • Load the pH-adjusted urine sample onto the conditioned MISPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analytes with 3 mL of acetonitrile.

2. Derivatization

  • To the eluted sample, add a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetonitrile.

  • Allow the reaction to proceed at room temperature for 1 hour.[5]

3. GC-MS Analysis

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MS System: Agilent 5977A or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PFB derivative of DEP.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample (1 mL) ph_adjustment Adjust pH to 3.0 urine_sample->ph_adjustment sample_loading Load Sample ph_adjustment->sample_loading mispe_conditioning Condition MISPE Cartridge mispe_conditioning->sample_loading elution Elute with Acetonitrile sample_loading->elution add_pfbbr Add PFBBr Reagent elution->add_pfbbr reaction React for 1 hour at RT add_pfbbr->reaction injection Inject 1 µL reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for this compound Analysis by GC-MS.

troubleshooting_logic start Problem: No or Low DEP Peak check_derivatization Check Derivatization? start->check_derivatization check_injection Check GC Injection? check_derivatization->check_injection Yes derivatization_issue Issue: Incomplete Reaction - Check reagents - Optimize time/temp - Ensure sample is dry check_derivatization->derivatization_issue No check_system Check System Integrity? check_injection->check_system Yes injection_issue Issue: Analyte Degradation - Use deactivated liner - Optimize injector temp check_injection->injection_issue No system_ok System OK check_system->system_ok Yes system_issue Issue: System Leaks - Check septum, fittings check_system->system_issue No derivatization_ok Derivatization OK injection_ok Injection OK

Caption: Troubleshooting Logic for Absence of DEP Peak.

References

Technical Support Center: Stability of Diethyl Phosphate in Stored Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of diethyl phosphate (DEP), a key biomarker of organophosphate pesticide exposure, in stored urine samples. Accurate measurement of DEP is critical for toxicological studies and regulatory submissions, and improper sample handling can lead to significant data variability. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your urine samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal short-term storage conditions for urine samples intended for this compound (DEP) analysis?

A1: For short-term storage, refrigerating urine samples at 4°C is recommended. Studies have shown that most urinary metabolites, including organophosphate metabolites, remain stable at 4°C for up to 48 hours.[1][2] If refrigeration is not immediately available, samples can be kept at room temperature (around 22°C) for up to 24 hours without significant degradation of DEP.[1][2][3] However, prolonged storage at room temperature beyond 24 hours can lead to metabolite changes.[1][2]

Q2: What are the recommended long-term storage conditions for urine samples to ensure DEP stability?

A2: For long-term storage, freezing the urine samples is crucial. Storage at -20°C is a common and effective method for preserving DEP and other organophosphate metabolites for extended periods, with studies indicating stability for at least 18 months.[3] For even longer-term biobanking, storage at -80°C is the preferred condition to minimize any potential for degradation over years.[1] Some studies have successfully analyzed samples stored for over a decade at -22°C without significant loss of many analytes.[4][5]

Q3: Is the use of preservatives necessary for storing urine samples for DEP analysis?

A3: While refrigeration or freezing are the primary methods for preserving sample integrity, preservatives can be considered, especially if there are anticipated delays in processing or challenging shipping conditions. However, the choice of preservative is critical. Boric acid has been shown to negatively impact the stability of organophosphate metabolites.[3] Thymol has been suggested as a more suitable preservative for maintaining the stability of a broader range of urinary metabolites.[1][2] If no preservative is used, it is imperative to adhere strictly to the recommended temperature and duration guidelines.

Q4: How do freeze-thaw cycles affect the concentration of DEP in urine samples?

A4: While specific data on the effect of multiple freeze-thaw cycles on DEP is limited in the provided results, it is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles. One study noted that for some biomarkers, the first freeze-thaw cycle can lead to a decrease in concentration.[3] To avoid this, it is recommended to aliquot urine samples into smaller volumes before the initial freezing. This allows researchers to thaw only the required amount for each analysis, preserving the integrity of the remaining sample.

Q5: What are the most common analytical methods for quantifying DEP in urine?

A5: The most common and sensitive methods for the quantification of DEP and other dialkyl phosphate (DAP) metabolites in urine involve chromatography coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed.[6][7] These methods often involve a derivatization step, for example, using pentafluorobenzyl bromide (PFBBr), to make the analytes more volatile for GC analysis.[8][9][10] Ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) has also been validated as a rapid and sensitive method.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable DEP levels in expectedly exposed samples. Sample degradation due to improper storage (e.g., prolonged time at room temperature).Review sample collection and storage logs to ensure adherence to temperature and time guidelines. For future studies, implement stricter protocols for immediate refrigeration or freezing of samples.
Interference from preservatives.If boric acid was used as a preservative, it may have led to the degradation of DEP.[3] For subsequent collections, consider using thymol or no preservative if samples can be frozen promptly.
High variability in DEP concentrations across replicate analyses of the same sample. Inconsistent sample thawing or mixing.Ensure samples are thawed completely and vortexed thoroughly before aliquoting for analysis.
Multiple freeze-thaw cycles.Minimize freeze-thaw cycles by preparing single-use aliquots upon initial sample processing.
Poor recovery of DEP during sample extraction. Suboptimal extraction method.Several extraction methods exist, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[6] The efficiency of these methods can vary. A liquid-liquid extraction method using ethyl acetate has been shown to have high recovery rates for DAP metabolites.[6]
Incorrect pH of the urine sample during extraction.The pH of the urine sample can influence extraction efficiency. For some methods, adjusting the pH to an acidic condition (e.g., pH 3.0) is required before extraction.[11]

Quantitative Data Summary

Table 1: Stability of this compound (DEP) in Urine under Various Storage Conditions

Storage TemperatureDurationPreservativeStability of DEPReference
Room Temperature (~22°C)24 hoursNoneStable[1][3]
Room Temperature (~22°C)> 24 hoursNonePotential for degradation[1][2]
4°C48 hoursNoneStable[1][2]
4°C7 daysNoneGenerally stable for most analytes[3]
-20°C18 monthsNoneStable[3]
-22°C12-15 yearsNoneHigh stability observed for many analytes[4][5]
VariousUp to 1 weekBoric AcidNot recommended for organophosphate metabolites[3]

Detailed Experimental Protocols

Protocol 1: Assessment of Short-Term Stability of DEP in Urine
  • Sample Preparation:

    • Pool urine from healthy volunteers with no known exposure to organophosphates.

    • Fortify the pooled urine with a known concentration of a DEP standard solution.

    • Homogenize the spiked urine pool by gentle mixing.

  • Aliquoting and Storage:

    • Dispense aliquots of the spiked urine into appropriately labeled cryovials.

    • Establish a baseline (T=0) by immediately analyzing a set of aliquots.

    • Store the remaining aliquots under the following conditions:

      • Room Temperature (~22°C)

      • Refrigerated (4°C)

  • Time-Point Analysis:

    • At specified time points (e.g., 6, 12, 24, 48 hours), retrieve a set of aliquots from each storage condition.

    • Allow the samples to come to room temperature and vortex briefly.

    • Process and analyze the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the concentration of DEP at each time point.

    • Express the stability as the percentage of the initial (T=0) concentration remaining.

    • A common criterion for stability is the mean concentration being within ±15% of the baseline value.

Protocol 2: Analytical Method for DEP in Urine using LLE and UFLC-MS/MS

This protocol is based on a validated method for the detection of six DAP metabolites, including DEP.[6]

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples for 15 seconds to ensure homogeneity.

    • Take a 200 µL aliquot of the urine sample.

  • Liquid-Liquid Extraction (LLE):

    • Add the 200 µL urine aliquot to a microcentrifuge tube.

    • Add an appropriate internal standard.

    • Add ethyl acetate as the extraction solvent.

    • Vortex vigorously for 1 minute to facilitate the transfer of analytes into the organic phase.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • UFLC-MS/MS Analysis:

    • Chromatography: Utilize a C18 column with a gradient elution program.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify DEP and other DAP metabolites.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_storage Storage Conditions cluster_analysis Analysis urine_collection Urine Sample Collection spiking Spiking with DEP Standard urine_collection->spiking aliquoting Aliquoting into Cryovials spiking->aliquoting storage_rt Room Temperature (~22°C) aliquoting->storage_rt storage_4c Refrigerated (4°C) aliquoting->storage_4c storage_neg20c Frozen (-20°C) aliquoting->storage_neg20c time_points Analysis at T=0, T=x, T=y... storage_rt->time_points storage_4c->time_points storage_neg20c->time_points extraction Sample Extraction (LLE/SPE) time_points->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_analysis Data Analysis & Stability Assessment lcms_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound in urine.

analytical_workflow start Urine Sample Aliquot (200 µL) add_is Add Internal Standard start->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UFLC-MS/MS reconstitute->inject

Caption: Liquid-liquid extraction workflow for DEP analysis in urine.

References

Calibration and quality control for quantitative analysis of diethyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quantitative Analysis of Diethyl Phosphate (DEP)

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the quantitative analysis of this compound (DEP), a common metabolite of organophosphate pesticides.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of this compound (DEP)?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for quantifying DEP.[1] Due to DEP's polar nature, a derivatization step is often required to make it more volatile for GC analysis.[2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a sensitive and specific alternative that may not require derivatization.[4][5]

Q2: Why is derivatization necessary for GC-MS analysis of DEP?

A2: this compound is a polar and non-volatile compound. Derivatization converts it into a less polar and more volatile derivative, which improves its chromatographic behavior (e.g., better peak shape, reduced tailing) and sensitivity on a standard GC column.[3] A common derivatizing agent is Pentafluorobenzyl Bromide (PFBBr).[1][2][6]

Q3: How do I choose an appropriate internal standard (IS) for DEP analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Diethyl-d10-phosphate), as it has nearly identical chemical properties and chromatographic behavior.[7] If an isotopic standard is unavailable, a structurally similar compound that is not present in the samples, such as Dibutylphosphate (DBP), can be used.[8] The IS is crucial for correcting variations during sample preparation and instrument injection.[7]

Q4: What is a matrix effect and how can I minimize it?

A4: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., urine, plasma).[9][10] This can lead to signal suppression or enhancement, causing inaccurate quantification.[10][11] To minimize matrix effects, you can use matrix-matched calibration standards, perform efficient sample cleanup (e.g., Solid-Phase Extraction), or use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[11][12]

Q5: What are the key parameters for a valid calibration curve?

A5: A valid calibration curve should have a sufficient number of calibration points (typically 5-7) spanning the expected concentration range of the samples. The curve should demonstrate linearity, which is commonly assessed by the coefficient of determination (R²). An R² value of >0.99 is generally considered acceptable. The response of the lowest calibrator should be significantly higher than the background noise.

Troubleshooting Guide

Q6: I am observing poor peak shape (tailing) for my DEP derivative. What are the possible causes?

A6: Peak tailing is a common issue in GC analysis. Potential causes include:

  • Active Sites in the GC System : The injector liner, column, or glass wool can have active sites that interact with the analyte. Using a deactivated liner and ensuring your column is in good condition is critical.[13]

  • Column Contamination or Degradation : Buildup of non-volatile matrix components at the head of the column can cause peak tailing. Trimming a small portion (e.g., 0.5 meters) from the front of the column may resolve the issue.[14]

  • Incomplete Derivatization : If the derivatization reaction is incomplete, the presence of unreacted polar DEP can lead to tailing. Optimize reaction time, temperature, and reagent concentration.

  • Low Injector Temperature : If the injector temperature is too low, the sample may not vaporize completely or quickly, leading to broad, tailing peaks.[13]

Q7: My analytical sensitivity is low, and I'm struggling to meet the required detection limits. How can I improve it?

A7: Low sensitivity can stem from multiple factors:

  • Leaks in the System : Air leaks in the carrier gas line, injector, or column connections can significantly reduce sensitivity. Perform a leak check.[13]

  • Contaminated MS Ion Source : The ion source can become contaminated over time with column bleed or sample matrix components, reducing ionization efficiency. The source may require cleaning.

  • Suboptimal MS Parameters : Ensure the mass spectrometer is tuned correctly and that the selected ions for monitoring (in SIM mode) are appropriate and optimized for dwell time.

  • Improper Column Installation : If the column is installed too far into or not far enough into the mass spectrometer's transfer line, it can lead to a loss of sensitivity.[14]

Q8: My retention times are shifting between injections. What could be the problem?

A8: Inconsistent retention times can invalidate your results. Check the following:

  • Fluctuations in Oven Temperature Control : Ensure the GC oven is properly calibrated and maintaining a stable temperature.

  • Carrier Gas Flow Rate Instability : Verify that the electronic pressure control (EPC) is functioning correctly and that there are no leaks causing flow rate variations.

  • Column Degradation : As a column ages or is repeatedly trimmed, retention times will naturally decrease. If significant, you may need to update retention time windows in your method or use a retention time locking feature if available.[14]

  • Insufficient Equilibration Time : Ensure the GC run includes enough time for the oven to equilibrate at the starting temperature before injection.[13]

Experimental Protocols & Data

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Primary Stock Solution (1 mg/mL) : Accurately weigh 10 mg of certified this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).[15]

  • Working Standard Solutions : Perform serial dilutions of the primary stock solution to prepare a series of working standards.

  • Calibration Standards : Spike an appropriate volume of the working standard solutions into a blank matrix (e.g., analyte-free urine) to create a calibration curve with at least 5 concentration levels.

  • Quality Control (QC) Samples : Independently prepare QC samples at low, medium, and high concentrations using a separate stock solution from the one used for calibration standards.

ParameterSpecification
Calibration PointsMinimum of 5, plus a blank
Linearity (R²)≥ 0.995
QC LevelsLow, Medium, High
QC AccuracyWithin 85-115% of nominal value
QC Precision (%RSD)≤ 15%

Table 1. Acceptance criteria for calibration and quality control.

Protocol 2: Sample Extraction and Derivatization (Urine Matrix)

This protocol is an example based on common methods involving PFBBr derivatization.[1][2]

  • Sample Preparation : To 1 mL of urine sample, standard, or QC, add the internal standard solution.

  • Lyophilization : Freeze-dry the samples overnight to remove water.

  • Extraction : Reconstitute the dried residue in acetonitrile and extract the analytes.

  • Derivatization :

    • Evaporate the extraction solvent under a gentle stream of nitrogen.

    • Add a solution of Pentafluorobenzyl Bromide (PFBBr) in a suitable solvent and a catalyst (e.g., potassium carbonate).

    • Seal the vial and heat at an optimized temperature (e.g., 90°C) for a specific time (e.g., 120 minutes).[6]

  • Clean-up : After cooling, perform a liquid-liquid extraction with hexane to isolate the derivatized analytes from the reaction mixture.

  • Final Preparation : Evaporate the hexane extract and reconstitute the residue in a small volume of solvent (e.g., 100 µL) for GC-MS analysis.

Protocol 3: GC-MS Analysis

Instrument parameters should be optimized for your specific system and column. The following are example parameters.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Injector Temperature250°C
Injection ModeSplitless, 1 µL injection volume
Oven Program100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) or Negative Chemical Ionization (NCI)[1]
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier/Qualifier IonsTo be determined from the mass spectrum of the DEP derivative

Table 2. Example GC-MS instrument parameters for DEP analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Urine Sample (Spike with IS) Lyophilize 2. Lyophilization Sample->Lyophilize Extract 3. Solvent Extraction Lyophilize->Extract Derivatize 4. Derivatization (with PFBBr) Extract->Derivatize Cleanup 5. L-L Extraction (Clean-up) Derivatize->Cleanup GCMS 6. GC-MS Injection Cleanup->GCMS Data 7. Data Acquisition (SIM Mode) GCMS->Data Integrate 8. Peak Integration Data->Integrate Calibrate 9. Calibration Curve Quantification Integrate->Calibrate Report 10. Final Report Calibrate->Report

Caption: General experimental workflow for the quantitative analysis of DEP.

troubleshooting_workflow start Problem: Poor Peak Shape (Tailing) q1 Is the derivatization reaction complete? start->q1 a1_yes Check GC System q1->a1_yes Yes a1_no Optimize Derivatization: - Reaction Time - Temperature - Reagent Conc. q1->a1_no No q2 Is the injector liner clean and deactivated? a1_yes->q2 end Problem Resolved a1_no->end a2_yes Check Column Condition q2->a2_yes Yes a2_no Replace Injector Liner q2->a2_no No q3 Is the column old or visibly contaminated? a2_yes->q3 a2_no->end a3_yes Trim Column Inlet (0.5m) or Replace Column q3->a3_yes Yes a3_no Check for Leaks & System Integrity q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for poor peak shape.

qc_relationship Cal Calibration Curve Samples Unknown Samples Cal->Samples Quantifies QC Quality Control (Low, Med, High) QC->Samples Validates Accuracy & Precision Result Valid Quantitative Result QC->Result Blank Method Blank Blank->Samples Checks for Contamination Blank->Result Samples->Result

References

Selecting the appropriate internal standard for diethyl phosphate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the analysis of diethyl phosphate (DEP).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound (DEP) analysis?

A1: The ideal internal standard is a stable, isotopically labeled version of the analyte, such as This compound-d10 (DEP-d10) . This is because it shares very similar chemical and physical properties with DEP, meaning it will behave almost identically during sample preparation, extraction, and chromatographic separation. This minimizes variations and leads to more accurate quantification, especially when using mass spectrometry-based detection methods like LC-MS/MS or GC-MS.[1]

Q2: Are there other suitable internal standards if DEP-d10 is not available?

A2: Yes, other compounds can be used as internal standards, although they may not perform as ideally as an isotopically labeled analog. Common alternatives include:

  • Dibutylphosphate (DBP): Structurally similar to DEP, it has been successfully used as an internal standard in LC-MS/MS methods for the analysis of various dialkylphosphates, including DEP.[2]

  • Tributyl Phosphate (TBP) or Triphenyl Phosphate (TPP): These are often recommended as surrogate standards in the analysis of organophosphorus compounds by gas chromatography (GC).[3] A deuterated version, TBP-d27, has also been utilized.[4]

  • Other Organophosphate Compounds: An organophosphate pesticide that is not expected to be present in the samples can also be used. For instance, ethoprophos has been suggested for LC-MS/MS analysis.[5]

Q3: Is derivatization necessary for DEP analysis?

A3: For Gas Chromatography (GC) analysis, derivatization is typically required.[6][7] DEP is a polar and non-volatile compound, which makes it unsuitable for direct GC analysis.[8] Derivatization with an agent like pentafluorobenzyl bromide (PFBB) converts DEP into a more volatile and less polar derivative that can be readily analyzed by GC.[2][7] For Liquid Chromatography (LC) methods, derivatization is generally not necessary, and DEP can be analyzed directly.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing (GC Analysis) The analyte is sticking to active sites in the GC liner or column due to its polarity.Ensure complete derivatization of DEP. Use a deactivated GC liner and a column suitable for polar compounds. Consider using a split injection to reduce the amount of sample introduced onto the column.[8]
Low or Inconsistent Recovery of Internal Standard The internal standard is not behaving similarly to the analyte during sample preparation. This can occur when using a non-isotopically labeled internal standard.If possible, switch to an isotopically labeled internal standard like DEP-d10. If not, re-evaluate the sample preparation procedure. Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses in all steps.[9] Optimize extraction pH and solvent choice to ensure both the analyte and internal standard are efficiently extracted.
Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) Co-eluting compounds from the sample matrix are interfering with the ionization of the analyte and/or internal standard.Use an isotopically labeled internal standard (e.g., DEP-d10) as it will be affected by matrix effects in the same way as the analyte, thus providing accurate correction.[1] Improve sample clean-up procedures to remove interfering matrix components. Optimize chromatographic conditions to achieve better separation of the analyte from matrix components.
Internal Standard Signal Outside of Linear Range The concentration of the internal standard is too high or too low for the detector's linear range.Prepare a calibration curve for the internal standard to determine its linear range. Adjust the concentration of the internal standard in your samples to fall within the middle of this range.[10]
Co-elution of Internal Standard with an Interfering Peak The internal standard has a similar retention time to another compound in the sample, leading to inaccurate quantification.If using a mass spectrometer, select specific precursor and product ions (MRM transitions) for the internal standard that are unique to it. Optimize the chromatographic method (e.g., change the gradient, temperature, or column) to separate the internal standard from the interfering peak. Select a different internal standard with a different retention time.

Experimental Protocols

Protocol 1: DEP Analysis by LC-MS/MS

This protocol is adapted for the analysis of DEP in biological matrices such as hair.[1]

  • Internal Standard Spiking: Spike samples with DEP-d10 internal standard solution prepared in methanol.

  • Sample Extraction:

    • Perform an alkaline extraction using methanol with 2% ammonium hydroxide. This has been shown to have high extraction efficiency for dialkyl phosphates.[1]

    • Vortex and sonicate the samples.

    • Centrifuge the samples and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column (e.g., Inertsil ODS3) with a gradient elution of water and acetonitrile, both containing a small percentage of an appropriate modifier like formic acid to improve peak shape.[2]

    • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion, multiple reaction monitoring (MRM) mode.[2]

Table 1: Example LC-MS/MS Parameters for DEP and DEP-d10

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
This compound (DEP)155.079.01525
This compound-d10 (DEP-d10)162.978.91525

Note: These are example parameters and should be optimized for your specific instrument.[1]

Protocol 2: DEP Analysis by GC-MS

This protocol involves a derivatization step.[6][7]

  • Internal Standard Spiking: Spike samples with an appropriate internal standard (e.g., Tributyl Phosphate).

  • Extraction: Perform a liquid-liquid extraction of DEP from the sample matrix.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBB) in acetonitrile.[6][7]

    • Heat the mixture to facilitate the derivatization reaction. Microwave-assisted derivatization can be a faster alternative.[6]

  • Clean-up: Perform a further liquid-liquid extraction to clean up the derivatized sample.

  • GC-MS Analysis:

    • Inject the final extract into the GC-MS system.

    • Gas Chromatography: Use a capillary column such as an RTx®-5MS.[6] Employ a suitable temperature program to separate the derivatized DEP.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the derivatized DEP. For the PFBB derivative of DEP, a common quantification ion is m/z 258.[11]

Table 2: Example GC-MS Parameters for Derivatized DEP

Parameter Value
Column RTx®-5MS (or similar)[6]
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 70 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Monitored Ion (m/z) 258 (Quantification)[11]

Note: These are example parameters and should be optimized for your specific instrument and application.

Visualizations

internal_standard_selection_workflow cluster_alternatives Alternative Internal Standards start Start: Need to Quantify DEP ms_detection Using Mass Spectrometry (LC-MS/MS or GC-MS)? start->ms_detection dep_d10 Use Isotopically Labeled Internal Standard: This compound-d10 (DEP-d10) ms_detection->dep_d10 Yes other_is Select a Structural Analog Internal Standard ms_detection->other_is No / Not Available validate Validate Internal Standard Performance: - Recovery - Linearity - Matrix Effects dep_d10->validate dbp Dibutylphosphate (DBP) tbp_tpp Tributyl Phosphate (TBP) or Triphenyl Phosphate (TPP) other_op Other non-interfering Organophosphate end End: Proceed with Analysis validate->end dbp->validate

Caption: Workflow for selecting an appropriate internal standard for DEP analysis.

troubleshooting_workflow start Start: Inaccurate or Imprecise Results check_is_recovery Is Internal Standard (IS) Recovery Consistent and within Acceptable Range? start->check_is_recovery check_peak_shape Is Peak Shape for Analyte and IS acceptable? check_is_recovery->check_peak_shape Yes troubleshoot_sample_prep Troubleshoot Sample Preparation: - Check extraction efficiency - Ensure IS is added early check_is_recovery->troubleshoot_sample_prep No check_matrix_effects Investigate Matrix Effects: - Compare response in solvent vs. matrix - Improve sample clean-up check_peak_shape->check_matrix_effects Yes troubleshoot_chromatography Troubleshoot Chromatography: - Check for co-elution - Optimize column and gradient - Check for derivatization issues (GC) check_peak_shape->troubleshoot_chromatography No end End: Re-analyze Samples check_matrix_effects->end troubleshoot_sample_prep->end troubleshoot_chromatography->end

Caption: A logical workflow for troubleshooting common issues in DEP analysis.

References

Validation & Comparative

Validation of analytical methods for diethyl phosphate in accordance with regulatory guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Methodologies in Accordance with Regulatory Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of diethyl phosphate (DEP), a significant metabolite of several organophosphate pesticides. The validation of these methods is critically examined against the backdrop of stringent regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and compliant analytical methods for DEP.

The accurate determination of DEP in various biological matrices is crucial for toxicological studies, exposure assessments, and the development of pharmaceutical products. Regulatory bodies such as the FDA and EMA mandate that analytical methods used in these studies undergo rigorous validation to ensure the reliability and integrity of the generated data.[1][2][3][4] The ICH Q2(R2) guideline, in particular, provides a detailed framework for the validation of analytical procedures, outlining key performance characteristics that must be evaluated.[5]

Comparison of Validated Analytical Methods for this compound

The following table summarizes the performance characteristics of various analytical methods for the determination of this compound, as reported in peer-reviewed scientific literature. The validation parameters presented are in alignment with the core requirements of international regulatory guidelines.

MethodMatrixLinearity (Range)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
GC-MS Fecal Samples0.05 - 5 µg/g47 - 62%Not ReportedNot ReportedNot Reported
GC-MS Foscarnet Sodium0.025 - 0.120 µg/ml100.7 - 116.7%< 15.0%Not ReportedNot Reported
GC-FPD UrineNot Reported94 - 119%< 20%0.10 - 2.5 ng/mLNot Reported
GC-MS (EI) UrineNot Reported92 - 103%< 20%Not Reported0.25 - 2.5 ng/mL
UFLC-MS/MS UrineNot Reported93 - 102%0.62 - 5.46% (intra-day), 0.80 - 11.33% (inter-day)0.0201 ng/mL0.0609 ng/mL
GC/MS-MS (NCI) UrineNot ReportedNot Reported4 - 14%0.1 µg/LNot Reported

Abbreviations: GC-MS: Gas Chromatography-Mass Spectrometry; GC-FPD: Gas Chromatography-Flame Photometric Detection; UFLC-MS/MS: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry; EI: Electron Impact; NCI: Negative Ion Chemical Ionization; LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are essential for replicating the analytical methods and achieving comparable results.

GC-MS Method for DEP in Foscarnet Sodium
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5, 30 m length, 0.32 mm internal diameter, 1 µm film thickness.

  • Carrier Gas: Helium at a flow rate of 1.49 ml/min.

  • Injector Temperature: 220°C.

  • Oven Temperature Program: Initial temperature of 70°C, with a specific ramp for proper elution.

  • Sample Preparation: Specific details on the extraction of diethyl phosphite from the Foscarnet Sodium drug substance are outlined in the referenced study.

  • Detection: Mass spectrometry, with specific ions monitored for quantification.

UFLC-MS/MS Method for DEP in Urine
  • Instrumentation: Ultra-Fast Liquid Chromatograph coupled with a tandem mass spectrometer (UFLC-MS/MS).

  • Sample Preparation (Liquid-Liquid Extraction): A detailed procedure involving the extraction of DEP from urine samples using an appropriate organic solvent. The LLE method was identified as optimal for its high recovery rate and ease of handling.

  • Chromatographic Conditions: Specifics of the column, mobile phase composition, and gradient elution are detailed in the source publication.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is typically used for high selectivity and sensitivity, with specific precursor and product ion transitions for DEP.

Visualizing Key Processes in Analytical Method Validation and Toxicology

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the workflow of analytical method validation and a key signaling pathway associated with organophosphate toxicity.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) risk_assessment Conduct Risk Assessment define_atp->risk_assessment validation_protocol Develop Validation Protocol risk_assessment->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision data_analysis Data Analysis & Statistical Evaluation precision->data_analysis lod_loq LOD & LOQ robustness Robustness acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow of Analytical Method Validation.

organophosphate_signaling_pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes OP Organophosphate (e.g., parent of DEP) AChE Acetylcholinesterase (AChE) Inhibition OP->AChE ROS Reactive Oxygen Species (ROS) Production OP->ROS Neurotoxicity Neurotoxicity AChE->Neurotoxicity MAPK MAPK Pathway Activation (ERK, JNK, p38) ROS->MAPK OxidativeStress Oxidative Stress MAPK->OxidativeStress Apoptosis Apoptosis MAPK->Apoptosis OxidativeStress->Neurotoxicity Apoptosis->Neurotoxicity

References

Unraveling the Link: Urinary Diethyl Phosphate as a Biomarker for Specific Pesticide Exposure

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate assessment of human exposure to organophosphate (OP) pesticides is a critical aspect of environmental health research and regulatory toxicology. Diethyl phosphate (DEP), a principal urinary metabolite of several OP pesticides, serves as a key biomarker for gauging exposure. However, the correlation strength between urinary DEP levels and exposure to specific parent pesticides can vary, influencing the interpretation of biomonitoring data. This guide provides a comparative analysis of the relationship between urinary DEP and exposure to specific diethyl-containing OP pesticides, supported by experimental data and detailed methodologies.

Comparative Analysis of Urinary DEP and Specific Pesticide Exposure

Urinary DEP is a non-specific biomarker, meaning it can originate from various OP pesticides sharing a this compound moiety. The correlation between urinary DEP levels and exposure to a specific pesticide is influenced by the pesticide's metabolism, the route and duration of exposure, and the presence of other co-exposures. While comprehensive comparative studies with directly reported correlation coefficients are limited, the existing literature provides valuable insights.

One study focusing on termite control workers exposed to chlorpyrifos found a strong positive correlation (r = 0.86) between the amount of chlorpyrifos on the skin and the total urinary concentration of its metabolites, this compound (DEP) and diethylthiophosphate (DETP)[1]. This indicates that for dermal exposure to chlorpyrifos, the combined measurement of these metabolites is a robust indicator of exposure. Another study observed very high urinary levels of DEP (0.5–1.5 mg/L) in individuals five months after their home was treated with diazinon, suggesting a strong association between diazinon exposure and elevated DEP excretion[2].

The following table summarizes findings from various studies, highlighting the relationship between specific diethyl organophosphate pesticides and urinary DEP levels. Due to the variability in study designs and reported metrics, a direct numerical comparison of correlation coefficients is often not possible.

Pesticide Study Population & Exposure Route Key Findings Regarding Urinary DEP Reported Correlation/Association Alternative/Co-measured Biomarkers
Chlorpyrifos Termite control workers (dermal)Urinary DEP + DETP levels were strongly correlated with dermal chlorpyrifos contact.r = 0.86 for total urinary alkylphosphates (DEP + DETP) with dermal exposure[1].3,5,6-trichloro-2-pyridinol (TCPy) - a specific metabolite of chlorpyrifos.
Diazinon Residents of a treated home (inhalation/dermal)"Very high" urinary DEP levels (0.5–1.5 mg/L) were observed five months post-exposure[2].Qualitative strong association.2-isopropyl-4-methyl-6-hydroxyprimidine (IMPY) - a specific metabolite of diazinon.
Phorate Agricultural workers (mixed exposure)Studies often measure total diethyl alkylphosphates (ΣDEAP) rather than correlating specifically with DEP.Data on specific correlation with DEP is limited.Phorate sulfoxide and phorate sulfone in blood or urine.
Quinalphos Poisoning cases (oral)Urinary excretion of DEP and DETP was monitored, with a biphasic elimination pattern observed[3].Kinetic data provided, but no direct correlation coefficient with exposure dose reported[3].Blood cholinesterase activity.

Note: The correlation between urinary DEP and specific pesticide exposure can be confounded by dietary intake of pre-formed dialkyl phosphates[4].

Experimental Protocols

Accurate quantification of the correlation between urinary DEP and specific pesticide exposure relies on robust experimental designs and analytical methodologies. Below are detailed protocols for key experiments typically employed in such studies.

Participant Recruitment and Sample Collection
  • Study Population: Clearly defined cohorts are essential, such as agricultural workers with known pesticide application schedules, or individuals from the general population with dietary records.

  • Urine Sample Collection: First morning void or 24-hour urine samples are typically collected in sterile, polypropylene containers[5]. Samples should be immediately chilled and transported to the laboratory on ice[6].

  • Storage: Upon arrival at the laboratory, urine samples should be centrifuged to remove sediment and then stored at -80°C until analysis to ensure metabolite stability[7].

Analytical Methodology for Urinary DEP Quantification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of DEP in urine.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A common method involves solid-phase extraction (SPE) to isolate the dialkyl phosphates from the urine matrix.

  • Derivatization: As DEP is a polar and non-volatile compound, derivatization is necessary to improve its chromatographic properties. A widely used derivatizing agent is pentafluorobenzyl bromide (PFBBr)[3][8]. The reaction converts DEP to its more volatile pentafluorobenzyl ester.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of the derivatized extract.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 80°C, holding for 1 minute, then ramping to 280°C.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high selectivity and sensitivity. Key ions for the PFB derivative of DEP are monitored.

    • Quantification: Isotope dilution with a labeled internal standard (e.g., d10-diethyl phosphate) is the gold standard for accurate quantification.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Typically involves a "dilute-and-shoot" approach where the urine sample is diluted with a solvent (e.g., acetonitrile) and an internal standard is added. SPE can also be used for cleaner extracts.

  • LC Separation:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is used to separate DEP from other urinary components.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.

    • Transitions: Specific precursor-to-product ion transitions for DEP are monitored for high selectivity (e.g., m/z 153 -> m/z 79).

    • Quantification: Isotope dilution with a labeled internal standard is used for accurate quantification.

Visualizing the Pathways and Processes

To better understand the relationship between organophosphate pesticide exposure and the resulting urinary metabolites, the following diagrams illustrate the metabolic pathways, a typical experimental workflow, and the logical connections in exposure assessment.

organophosphate_metabolism cluster_pesticides Diethyl Organophosphate Pesticides cluster_body Human Body Chlorpyrifos Chlorpyrifos Metabolism Metabolism Chlorpyrifos->Metabolism Diazinon Diazinon Diazinon->Metabolism Phorate Phorate Phorate->Metabolism Quinalphos Quinalphos Quinalphos->Metabolism DEP DEP Metabolism->DEP Hydrolysis DETP DETP Metabolism->DETP Hydrolysis Specific_Metabolites Specific_Metabolites Metabolism->Specific_Metabolites e.g., TCPy, IMPY Urine Urine DEP->Urine DETP->Urine Specific_Metabolites->Urine

Caption: Metabolic pathway of diethyl organophosphate pesticides to urinary biomarkers.

experimental_workflow cluster_collection Sample Collection & Processing cluster_analysis Analytical Phase cluster_data Data Analysis & Interpretation Recruitment Participant Recruitment Urine_Collection Urine Sample Collection Recruitment->Urine_Collection Storage Sample Storage (-80°C) Urine_Collection->Storage Extraction Solid-Phase Extraction Storage->Extraction Derivatization Derivatization (PFBBr) Extraction->Derivatization GCMS GC-MS/MS or LC-MS/MS Analysis Derivatization->GCMS Quantification Quantification of DEP GCMS->Quantification Correlation Correlation Analysis Quantification->Correlation Interpretation Interpretation of Results Correlation->Interpretation

Caption: Experimental workflow for assessing urinary DEP levels.

logical_relationship Exposure Pesticide Exposure (e.g., Chlorpyrifos, Diazinon) Absorption Absorption (Dermal, Inhalation, Oral) Exposure->Absorption Metabolism Metabolism Absorption->Metabolism Biomarkers Urinary Biomarkers (DEP, Specific Metabolites) Metabolism->Biomarkers Health_Effects Potential Health Effects Biomarkers->Health_Effects Association

Caption: Logical relationship from pesticide exposure to health outcomes.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for Diethyl Phosphate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, is paramount. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

Performance Comparison: GC-MS vs. LC-MS/MS for this compound

The choice between GC-MS and LC-MS/MS for the analysis of this compound often depends on the specific requirements of the study, including sensitivity, sample matrix, and throughput. Below is a summary of key performance parameters compiled from various validation studies.

Performance ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 0.1 µg/L[1]0.0201 ng/mL (or µg/L)[2]LC-MS/MS generally offers lower detection limits, making it more suitable for studies requiring high sensitivity.
Limit of Quantification (LOQ) 0.25 ng/mL to 2.5 ng/mL[3][4]0.0609 ng/mL[2]Similar to LOD, LC-MS/MS demonstrates a lower limit of quantification, allowing for the precise measurement of trace amounts of DEP.
Accuracy (Recovery) 92-103%[3][4]93-102%[2]Both methods demonstrate excellent and comparable accuracy in the quantification of DEP.
Precision (%RSD) 4-14%[1]0.62-5.46% (Repeatability)[2]LC-MS/MS exhibits slightly better precision, indicating a higher degree of reproducibility in measurements.
Sample Preparation Requires derivatizationDirect injection (after extraction)GC-MS necessitates a derivatization step to increase the volatility of DEP, adding time and potential for variability. LC-MS/MS allows for a more direct analysis.
Analysis Time Longer due to derivatization and chromatographic run timesGenerally shorter analysis times[2]The streamlined sample preparation and faster chromatographic separations in LC-MS/MS contribute to a higher sample throughput.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Methodology

The analysis of polar compounds like this compound by GC-MS typically requires a derivatization step to make them volatile enough for gas chromatography. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).

Sample Preparation (Urine):

  • Lyophilization: Urine samples are often lyophilized (freeze-dried) to concentrate the analytes.[1]

  • Derivatization: The dried residue is derivatized with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl esters of the dialkyl phosphates.[1][5] This reaction is typically carried out at an elevated temperature.

  • Extraction: The derivatized analytes are then extracted into an organic solvent suitable for GC injection.

Chromatographic and Mass Spectrometric Conditions:

  • Gas Chromatograph: Agilent 6890N GC or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 220°C.

  • Oven Temperature Program: A temperature gradient is used for the separation, for example, starting at 70°C and ramping up.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5973N MSD or similar.

  • Ionization Mode: Negative Ion Chemical Ionization (NICI) or Electron Impact (EI). NICI can provide higher sensitivity for electrophilic derivatives.[1]

  • Data Acquisition: Selected Ion Monitoring (SIM) is often used for targeted analysis to enhance sensitivity and selectivity.

LC-MS/MS Methodology

LC-MS/MS offers the advantage of analyzing polar compounds like this compound directly, without the need for derivatization.

Sample Preparation (Urine): Several extraction techniques can be employed, with liquid-liquid extraction (LLE) being a common and effective method.[2]

  • Acidification: Urine samples are typically acidified.

  • Liquid-Liquid Extraction: The sample is extracted with an organic solvent mixture, such as acetonitrile and cyclohexane.[6]

  • Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the LC mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Liquid Chromatograph: UFLC (Ultrafast Liquid Chromatography) system or equivalent.[2]

  • Column: A C18 reversed-phase column, such as an Inertsil ODS3.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for dialkyl phosphates.[7]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for DEP.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the cross-validation of GC-MS and LC-MS/MS methods for this compound analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine_sample Urine Sample lyophilization Lyophilization urine_sample->lyophilization derivatization Derivatization with PFBBr lyophilization->derivatization extraction Solvent Extraction derivatization->extraction gc_injection GC Injection extraction->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection MS Detection (NICI/EI) gc_separation->ms_detection data_analysis Data Analysis (SIM) ms_detection->data_analysis

GC-MS Experimental Workflow for DEP Analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample acidification Acidification urine_sample->acidification lle Liquid-Liquid Extraction acidification->lle evaporation Evaporation & Reconstitution lle->evaporation lc_injection LC Injection evaporation->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_ms_detection MS/MS Detection (ESI-) lc_separation->ms_ms_detection data_analysis Data Analysis (MRM) ms_ms_detection->data_analysis

LC-MS/MS Experimental Workflow for DEP Analysis.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison gc_ms GC-MS Method linearity Linearity gc_ms->linearity accuracy Accuracy (Recovery) gc_ms->accuracy precision Precision (RSD) gc_ms->precision lod_loq LOD & LOQ gc_ms->lod_loq specificity Specificity gc_ms->specificity lc_ms_ms LC-MS/MS Method lc_ms_ms->linearity lc_ms_ms->accuracy lc_ms_ms->precision lc_ms_ms->lod_loq lc_ms_ms->specificity performance_eval Performance Evaluation linearity->performance_eval accuracy->performance_eval precision->performance_eval lod_loq->performance_eval specificity->performance_eval

Logical Flow of Cross-Validation.

References

Comparative analysis of different SPE sorbents for diethyl phosphate extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different Solid-Phase Extraction (SPE) sorbents for the efficient extraction of diethyl phosphate (DEP), a key metabolite of several organophosphorus compounds. The selection of an appropriate SPE sorbent is critical for achieving high recovery and clean extracts, which are essential for accurate downstream analysis by techniques such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

This compound is a polar and acidic compound, properties that dictate the optimal retention mechanism for its extraction from aqueous matrices. This guide compares three common types of SPE sorbents: Polymeric Reversed-Phase, Mixed-Mode Weak Anion Exchange, and traditional Silica-Based Reversed-Phase (C18).

Data Presentation: Performance of SPE Sorbents

The following table summarizes the performance characteristics of different sorbent types for the extraction of this compound and other structurally similar short-chain dialkyl phosphates. The data presented is a synthesis from multiple studies focusing on organophosphorus metabolites and other polar acidic compounds.

Sorbent TypeTrade Name ExamplesPrimary Retention Mechanism(s)Typical Recovery for DEP & Analogs (%)Key AdvantagesKey Limitations
Polymeric Reversed-Phase Waters Oasis HLB, Agilent Bond Elut PPLHydrophobic (Reversed-Phase)80 - 95%High capacity; stable across a wide pH range; good retention for a broad range of analytes; resistant to drying out.[1]May have lower retention for very polar compounds compared to mixed-mode sorbents.
Mixed-Mode Weak Anion Exchange Waters Oasis WAXWeak Anion Exchange & Reversed-Phase90 - 105%Excellent retention for acidic compounds like DEP, even at low concentrations.[2][3][4][5] Dual retention mechanism provides enhanced selectivity and cleaner extracts.[5]Requires careful pH control of the sample and elution solvents for optimal performance.
Silica-Based Reversed-Phase C18 (various brands)Hydrophobic (Reversed-Phase)60 - 85%Widely available and cost-effective; extensive literature available.[6]Lower retention for polar analytes like DEP compared to polymeric or mixed-mode sorbents.[6][7] Prone to "dewetting" if the sorbent dries, which can reduce recovery.[1] Performance can be inconsistent between different manufacturers.[8]

Note: Recovery percentages are representative values compiled from literature on dialkyl phosphates and similar polar acidic analytes. Actual recoveries may vary depending on the specific matrix, experimental conditions, and analytical methodology.

Experimental Workflows and Protocols

A generalized workflow for Solid-Phase Extraction is crucial for developing a robust method. The following diagram illustrates the key steps involved.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction Sample_Prep Adjust sample pH (e.g., to ~2-4 for WAX) Centrifuge or filter if needed Condition 1. Condition (e.g., Methanol) Sample_Prep->Condition Equilibrate 2. Equilibrate (e.g., Water at sample pH) Condition->Equilibrate Load 3. Load Sample (slow, consistent flow) Equilibrate->Load Wash 4. Wash (e.g., Water, weak organic solvent) to remove interferences Load->Wash Elute 5. Elute (e.g., Methanol with modifier) to recover analyte Wash->Elute Post_Elution Evaporate & Reconstitute in mobile phase Elute->Post_Elution Analysis Analyze by LC-MS/MS or GC-MS Post_Elution->Analysis

Caption: General experimental workflow for Solid-Phase Extraction (SPE).

Experimental Protocols

Below are detailed, representative protocols for the extraction of this compound from an aqueous sample (e.g., water, urine) using the three compared sorbent types.

1. Protocol for Mixed-Mode Weak Anion Exchange (WAX) Sorbent (e.g., Oasis WAX, 60 mg/3 mL)

This protocol is optimized for acidic compounds like DEP, leveraging both anion exchange and reversed-phase retention mechanisms for high selectivity.

  • Sample Pre-treatment: Adjust the pH of the aqueous sample to a value approximately 2-3 pH units below the pKa of the sorbent's functional group (for Oasis WAX, a sample pH of 3-4 is effective) using an acid like formic acid. This ensures the amine on the sorbent is positively charged and DEP is negatively charged for strong ionic interaction.

  • Sorbent Conditioning: Pass 3 mL of methanol through the cartridge.

  • Sorbent Equilibration: Pass 3 mL of reagent water (adjusted to the same pH as the sample) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Pass 3 mL of reagent water through the cartridge to remove polar interferences.

    • Wash 2: Pass 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: Elute the retained DEP using 2 x 2 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the charge on the sorbent, disrupting the ionic interaction and releasing the analyte.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

2. Protocol for Polymeric Reversed-Phase Sorbent (e.g., Oasis HLB, 60 mg/3 mL)

This protocol is suitable for a broader range of analytes and relies on hydrophobic interactions.

  • Sample Pre-treatment: Acidify the aqueous sample to a pH of ~2-4 with an acid like formic or phosphoric acid to ensure DEP is in its neutral, protonated form, which enhances reversed-phase retention.

  • Sorbent Conditioning: Pass 3 mL of methanol through the cartridge.

  • Sorbent Equilibration: Pass 3 mL of reagent water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Pass 3 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to wash away hydrophilic interferences while retaining DEP.

  • Elution: Elute DEP using 2 x 2 mL of methanol or acetonitrile.

  • Post-Elution: Evaporate the eluate and reconstitute in a suitable solvent for analysis.

3. Protocol for Silica-Based C18 Sorbent (e.g., C18, 100 mg/3 mL)

This is a traditional reversed-phase protocol. Careful handling is required to prevent the sorbent bed from drying out.

  • Sample Pre-treatment: Acidify the aqueous sample to a pH of ~2-4 to ensure DEP is in its neutral form.

  • Sorbent Conditioning: Pass 3 mL of methanol through the cartridge. It is critical not to let the sorbent dry from this point forward.

  • Sorbent Equilibration: Immediately pass 3 mL of reagent water through the cartridge, leaving a layer of water above the sorbent bed.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min. Do not allow the liquid level to drop below the top of the sorbent bed.

  • Washing: Pass 3 mL of reagent water or a very weak organic mix (e.g., 2-5% methanol in water) to remove interferences.

  • Elution: Elute DEP using 2 x 2 mL of methanol or acetonitrile.

  • Post-Elution: Evaporate the eluate and reconstitute in a suitable solvent for analysis.

Conclusion

For the specific extraction of this compound, a Mixed-Mode Weak Anion Exchange (WAX) sorbent offers the highest recovery and selectivity due to its dual retention mechanism tailored for acidic compounds.[2][3][5] It is the recommended choice for applications requiring maximum sensitivity and the cleanest extracts.

A Polymeric Reversed-Phase sorbent like Oasis HLB provides a robust and high-recovery alternative, suitable for multi-analyte methods that include DEP alongside other compounds of varying polarities.[1]

Traditional Silica-Based C18 sorbents can be used but are likely to provide lower and more variable recoveries for a polar analyte like DEP and require more careful handling to prevent the sorbent from drying.[6][7] Their use may be justified for established methods or when cost is a primary constraint, but superior alternatives are available.

References

Performance Evaluation of Analytical Columns for Diethyl Phosphate Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different analytical columns for the chromatographic analysis of diethyl phosphate (DEP), a key metabolite of organophosphate pesticides and a potential impurity or degradation product in pharmaceutical formulations. The selection of an appropriate analytical column is critical for achieving accurate and reliable quantification of this highly polar and often challenging analyte. This document summarizes experimental data and provides detailed protocols to aid in method development and column selection.

Introduction to this compound (DEP) Analysis

This compound (DEP) is a small, highly polar, and acidic molecule. These characteristics present significant challenges for traditional reversed-phase (RP) liquid chromatography, often resulting in poor retention and asymmetric peak shapes.[1] The interaction of the phosphate group with metal surfaces in standard HPLC columns and with residual silanol groups on silica-based stationary phases can also lead to peak tailing and analyte loss.[2] Consequently, specialized chromatographic strategies are required for robust and sensitive analysis. This guide evaluates the performance of three major types of analytical columns: Reversed-Phase (RP), Mixed-Mode, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Comparative Performance of Analytical Columns

The choice of an analytical column directly impacts retention, peak shape, sensitivity, and overall method robustness. Below is a summary of the performance of different column technologies for DEP analysis.

Reversed-Phase (RP) Chromatography

Standard C18 columns are widely used in HPLC but often struggle to provide adequate retention for highly polar compounds like DEP. However, specialized RP columns with modified surface chemistries can offer improved performance.

  • Standard C18: Generally provides insufficient retention for DEP, leading to elution near the solvent front.

  • Low Silanol Activity RP Columns: Columns like the Newcrom R1, which is a special reverse-phase column with low silanol activity, can improve peak shape and reduce tailing associated with phosphate-silanol interactions.[3]

  • Columns with Inert Surfaces: The use of columns with surfaces designed to minimize metal interactions, such as those with MaxPeak High Performance Surfaces, can significantly improve the peak shape and recovery of phosphate-containing compounds by preventing analyte adsorption to the column hardware.[2]

Mixed-Mode Chromatography (MMC)

Mixed-mode columns incorporate both reversed-phase and ion-exchange functionalities on a single stationary phase. This dual retention mechanism is particularly effective for retaining and separating polar, ionizable compounds like DEP.

  • Principle: MMC columns can interact with analytes via both hydrophobic and electrostatic interactions. This allows for tailored selectivity by adjusting mobile phase parameters such as pH and ionic strength.[4]

  • Advantages: These columns typically provide enhanced retention for polar compounds that are not well-retained on conventional RP columns. They can also offer unique selectivity, enabling the separation of DEP from other polar metabolites.[5][6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds and serves as a strong alternative to reversed-phase chromatography.

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar, organic solvent (typically acetonitrile). A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[7]

  • Advantages: HILIC provides excellent retention for polar analytes like DEP. The high organic content of the mobile phase can also lead to enhanced sensitivity in mass spectrometry (MS) detection due to more efficient desolvation in the ion source.[5] However, HILIC can sometimes be associated with broader peaks compared to RP chromatography.[8]

Data Presentation: Performance Summary

The following table summarizes the key performance characteristics of the different column types for the analysis of DEP and other dialkyl phosphates (DAPs), based on data from various studies.

Column TypeStationary Phase ExamplePrimary Retention Mechanism(s)Typical Mobile PhaseReported LOD for DEP (ng/mL)Reported Recovery (%)Key AdvantagesKey Disadvantages
Reversed-Phase C18 with low silanol activity (e.g., Newcrom R1)[3]Hydrophobic InteractionAcetonitrile/Water with acid modifier (e.g., formic acid)[3]0.0201[1]93-102[1]Robustness, familiarity, wide availability.Poor retention and peak tailing for polar analytes on standard phases.
Mixed-Mode HILIC/RP (e.g., Acclaim Mixed-Mode HILIC-1)[5]Hydrophobic & Ion-Exchange/HILICAcetonitrile/Water with buffer (e.g., ammonium formate)Not explicitly found for DEPNot explicitly found for DEPEnhanced retention for polar and ionic compounds, unique selectivity.[4]Method development can be more complex.
HILIC Amide, Zwitterionic, or bare silicaHydrophilic PartitioningHigh Acetonitrile/Water with buffer (e.g., ammonium acetate)[8]Not explicitly found for DEPNot explicitly found for DEPExcellent retention for very polar compounds, enhanced MS sensitivity.[7]Can have longer equilibration times and potential for broader peaks.[8]

Note: The LOD and Recovery data are from a UFLC-MS/MS study using a reversed-phase column and are representative of what can be achieved with modern instrumentation.[1] Direct comparative data for all column types under identical conditions was not available in the surveyed literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for DEP analysis using different chromatographic techniques.

Protocol 1: Reversed-Phase UFLC-MS/MS

This protocol is adapted from a validated method for the analysis of six DAP metabolites, including DEP, in human urine.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add internal standard.

    • Add 1 mL of acetonitrile and 0.5 g of sodium chloride.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A standard reversed-phase C18 column suitable for UFLC.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the DAPs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • DEP Transition: Specific precursor and product ions for DEP would be monitored here.

Protocol 2: HILIC-MS

This is a general protocol for the analysis of small polar molecules using HILIC, which can be adapted for DEP.

  • Sample Preparation:

    • Perform a protein precipitation or liquid-liquid extraction.

    • Evaporate the extract to dryness.

    • Reconstitute in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the initial HILIC mobile phase and good peak shape.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Amide, Silica).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: Start at high %B (e.g., 95%), then decrease %B to elute analytes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: ESI, Negative.

    • Detection Mode: MRM or Full Scan.

Mandatory Visualizations

Experimental Workflow for DEP Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from a biological matrix using LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Urine) Spike Spike Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized experimental workflow for the quantification of this compound.

Column Selection Logic for DEP Analysis

This diagram outlines the logical considerations for selecting an appropriate analytical column for this compound chromatography.

G cluster_solutions Column Choices Analyte Analyte: this compound (High Polarity, Acidic) Challenge1 Poor Retention on Standard RP Columns Analyte->Challenge1 Challenge2 Peak Tailing due to Silanol/Metal Interactions Analyte->Challenge2 Solution1 Option 1: Enhanced Retention Strategies Challenge1->Solution1 Solution2 Option 2: Address Surface Interactions Challenge2->Solution2 HILIC HILIC Column Solution1->HILIC MMC Mixed-Mode Column Solution1->MMC Solution2->MMC InertRP Inert Surface RP Column Solution2->InertRP

Caption: Decision logic for selecting an analytical column for this compound.

Conclusion

The analysis of this compound requires careful consideration of the analytical column due to its challenging physicochemical properties.

  • For routine analysis , modern reversed-phase columns with low silanol activity or inert surfaces can provide adequate performance, especially when coupled with sensitive MS/MS detection.

  • For complex matrices or when enhanced retention is required , mixed-mode chromatography offers a robust solution by providing multiple retention mechanisms.

  • For applications demanding the highest retention for polar compounds and compatibility with high-organic mobile phases for MS sensitivity , HILIC is an excellent choice.

The selection of the optimal column will depend on the specific analytical goals, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols and data presented in this guide serve as a starting point for the development of robust and reliable methods for the analysis of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Diethyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical information for handling Diethyl phosphate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard and Property Summary

This compound is classified as a hazardous chemical that is corrosive, combustible, and harmful upon contact, ingestion, or inhalation.[1][2] It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2]

PropertyValue
Appearance Clear Liquid
Physical State Liquid
Melting Point 6 °C / 42.8 °F[2][3]
Boiling Point 203 °C / 397.4 °F @ 760 mmHg[2][3]
Flash Point 74.9°C - 91 °C / 166.8°F - 195.8 °F[2][4]
Density 1.29 g/cm³[2][4]
Hazards Harmful if swallowed or in contact with skin; Causes severe skin burns and eye damage; May cause respiratory irritation.[1][2]
UN Number (Transport) 3265[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. Engineering controls, such as using a chemical fume hood and ensuring the proximity of an eyewash station and safety shower, should be the primary line of defense.[1][3]

Body PartRecommended Protection
Eyes/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in situations with a risk of splashing or explosion.[7]
Skin/Hands Wear fire/flame resistant and impervious clothing.[6] Chemical-resistant gloves, such as neoprene or nitrile rubber, must be worn.[8] Gloves should be inspected before use and changed immediately upon contamination.[6][7]
Respiratory All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits may be exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[4][9]
Body Wear appropriate protective clothing to minimize skin contact.[4] A lab coat should be worn and fully buttoned.[7]
Feet Closed-toe shoes should be worn in the laboratory.[7]

Standard Operating Procedures

Routine Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that safety showers and eyewash stations are accessible and operational.[3]

  • Ventilation: Handle this compound exclusively in a well-ventilated area or inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoiding Contact: Avoid all direct contact with the skin and eyes.[4] Do not breathe vapors, mists, or gas.[4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][3] Use non-sparking tools and take precautionary measures against static discharge.[6][8] Grounding of containers and transfer lines is required during use.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a corrosives area.[1][3] Keep it away from incompatible materials such as strong oxidizing agents, metals, and alkalis.[1][4][8]

First Aid and Emergency Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] A physician should be called immediately.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration, avoiding mouth-to-mouth. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and call a physician immediately. Never give anything by mouth to an unconscious person.[2][4]

Spill Management and Disposal Plan

Spill Response Protocol:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[6]

  • Ventilate & Secure: Ensure the area is well-ventilated and remove all sources of ignition.[6]

  • Containment: Wearing full PPE, absorb the spill using an inert, non-flammable material such as vermiculite, sand, or earth.[4][5]

  • Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[6][8]

  • Decontamination: Wash the spill site after the material has been completely picked up.[5]

Below is a workflow for handling a chemical spill of this compound.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment & Preparation cluster_Containment Containment & Cleanup cluster_Finalization Finalization Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Immediately Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazards Alert->Assess Don_PPE Don Full PPE Assess->Don_PPE Ventilate Remove Ignition Sources & Ventilate Don_PPE->Ventilate Absorb Absorb with Inert Material Ventilate->Absorb Use non-sparking tools Collect Collect Waste in Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Hazmat Procedures Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for this compound Spill Management.

Waste Disposal Plan: Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[4] Disposal must be conducted in adherence to all applicable federal, state, and local hazardous waste regulations.[4][5]

  • Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, indicating the contents (this compound).

  • Storage: Store waste in a designated, secure area away from incompatible materials, in sealed containers.

  • Disposal: Hand over the waste to a licensed hazardous waste disposal company.[5] Do not dispose of this compound with municipal waste or into the sewer system.[1][5] Contaminated packaging should be disposed of in the same manner as the unused product.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl phosphate
Reactant of Route 2
Diethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.